molecular formula C19H17N3O4S2 B1668813 Cephaloridine CAS No. 50-59-9

Cephaloridine

Cat. No.: B1668813
CAS No.: 50-59-9
M. Wt: 415.5 g/mol
InChI Key: CZTQZXZIADLWOZ-CRAIPNDOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefaloridine is a cephalosporin compound having pyridinium-1-ylmethyl and 2-thienylacetamido side-groups. A first-generation semisynthetic derivative of cephalosporin C. It has a role as an antibacterial drug. It is a cephalosporin, a semisynthetic derivative and a beta-lactam antibiotic allergen.
Cephaloridine or cefaloridine is a first generation semisynthetic cephalosporin. It is derived from cephalosporin C and is a zwitterion at physiological pH.
This compound is a semisynthetic, broad-spectrum, first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A cephalosporin antibiotic.
See also: Cephalexin (related);  Ceftazidime (narrower);  Cefazolin (related) ... View More ...

Properties

IUPAC Name

(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21/h1-8,15,18H,9-11H2,(H-,20,23,25,26)/t15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTQZXZIADLWOZ-CRAIPNDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022782
Record name Cephaloridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

No data
Record name CEPHALORIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN WATER, PRACTICALLY INSOL IN MOST ORG SOLVENTS, In water, >2.0X10+4 at 21 °C
Record name CEPHALORIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER

CAS No.

50-59-9
Record name Cephaloridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cephaloridine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefaloridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09008
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cephaloridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefaloridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHALORIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ1VC61HB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CEPHALORIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3023
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Historical and Technical Overview of Cephaloridine: From Discovery to Clinical Application and Nephrotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical perspective on the discovery and development of Cephaloridine, a first-generation cephalosporin. The document details its synthesis, mechanism of action, antibacterial spectrum, pharmacokinetic properties, and the pivotal challenge of its associated nephrotoxicity. Quantitative data are presented in structured tables, and key experimental methodologies are outlined. Visual diagrams generated using Graphviz illustrate critical pathways and workflows to facilitate a deeper understanding of this historically significant antibiotic.

A Journey Through Time: The Discovery and Development of Cephalosporins and this compound

The story of this compound is intrinsically linked to the broader discovery of cephalosporins, a class of β-lactam antibiotics. The journey began in 1945 when the Italian scientist Giuseppe Brotzu isolated a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), from a sewage outfall in Sardinia.[1][2][3][4][5] Brotzu observed that this fungus produced substances with antibacterial activity.[1][2]

Following this initial discovery, the baton was passed to a team of researchers at the Sir William Dunn School of Pathology at the University of Oxford, including Sir Edward Abraham and Guy Newton, who had been instrumental in the development of penicillin.[2][6][7][8] Their work led to the isolation of three principal antibiotic substances from Brotzu's fungal cultures: Cephalosporin P, Cephalosporin N, and, most importantly, Cephalosporin C, discovered in 1953.[2][9] Cephalosporin C, while possessing only modest antibacterial potency, was found to be resistant to penicillinase, an enzyme that inactivates penicillin, making it a promising lead compound.[2][6]

The crucial next step was the isolation of the core of the Cephalosporin C molecule, 7-aminocephalosporanic acid (7-ACA), in 1962.[10][11] This achievement opened the door to the creation of numerous semi-synthetic cephalosporins with improved antibacterial activity and pharmacological properties.[10][12] By modifying the side chains of 7-ACA, researchers could tailor the antibiotics for greater efficacy and a broader spectrum of activity.[12]

This compound, a first-generation cephalosporin, was synthesized in 1962 by scientists at Glaxo Group Research.[13] It was introduced into clinical practice shortly thereafter and was briefly popular due to its good tolerability upon intramuscular injection and its ability to achieve higher and more sustained blood levels than its contemporary, cephalothin.[10][14] However, its clinical use in humans rapidly declined with the advent of second-generation cephalosporins in the 1970s and a growing understanding of its significant dose-dependent nephrotoxicity.[10][15] Today, its use is primarily confined to veterinary medicine.[10][16]

Discovery_and_Development_of_this compound cluster_0 Discovery of Cephalosporins cluster_1 Development of this compound Brotzu 1945: Giuseppe Brotzu isolates Cephalosporium acremonium in Sardinia Oxford 1953: Abraham & Newton isolate Cephalosporin C at Oxford University Brotzu->Oxford Fungus sent for further study 7ACA 1962: Isolation of 7-aminocephalosporanic acid (7-ACA) Oxford->7ACA Leads to core structure isolation Synthesis 1962: Synthesis of This compound from Cephalosporin C 7ACA->Synthesis Enables semi-synthetic derivatives Introduction Early 1960s: Clinical introduction of this compound Synthesis->Introduction Successful development Decline 1970s: Decline in human use due to nephrotoxicity and newer cephalosporins Introduction->Decline Toxicity concerns emerge

Figure 1: Historical timeline of the discovery and development of this compound.

Synthesis of this compound

This compound is a semi-synthetic derivative of Cephalosporin C.[17][18] The synthesis involves the modification of the 7-aminocephalosporanic acid (7-ACA) nucleus.[11] A common synthetic route involves the reaction of 7-ACA with 2-thiopheneacetyl chloride to form cephalothin, which is then further reacted with pyridine.[18][19] This process results in the displacement of the acetoxy group at the 3-position of the cephem nucleus with a pyridinium group, yielding this compound.[10]

Cephaloridine_Synthesis Cephalosporin_C Cephalosporin C 7_ACA 7-Aminocephalosporanic Acid (7-ACA) Cephalosporin_C->7_ACA Hydrolysis Cephalothin Cephalothin 7_ACA->Cephalothin + 2-Thiopheneacetyl chloride This compound This compound Cephalothin->this compound + Pyridine

Figure 2: Simplified synthesis pathway of this compound from Cephalosporin C.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[16][18][20] The primary targets of this compound are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[18][20] Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity.

By binding to and inactivating PBPs, this compound prevents the cross-linking of peptidoglycan chains.[18][20] This disruption of cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[14][18][20]

Cephaloridine_Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) in bacterial cell wall This compound->PBP Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibition of Cell_Wall_Weakening Weakened Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall_Weakening Leads to Cell_Lysis Cell Lysis and Death Cell_Wall_Weakening->Cell_Lysis Results in

Figure 3: Mechanism of action of this compound.

Antibacterial Spectrum

This compound is a broad-spectrum, first-generation cephalosporin with activity against a range of Gram-positive and Gram-negative bacteria.[18][19] Its activity is generally comparable to that of cephalothin.[19][21]

Table 1: In Vitro Activity of this compound (MIC in µg/mL)

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (penicillin-sensitive)0.05 - 10.10.25
Staphylococcus aureus (penicillin-resistant)0.05 - 10.251
Streptococcus pyogenes0.05 - 0.50.050.1
Streptococcus pneumoniae0.05 - 0.50.10.25
Escherichia coli1 - >100832
Klebsiella pneumoniae1 - 50416
Proteus mirabilis2 - 50832
Haemophilus influenzae1 - 12.53.16.2
Salmonella spp.0.5 - 512
Shigella spp.0.5 - 512.5

Note: MIC values can vary depending on the testing methodology and the specific strains tested. The data presented here are a summary from various sources for illustrative purposes.

Pharmacokinetics

This compound is poorly absorbed after oral administration and therefore must be administered parenterally, typically via intramuscular or intravenous injection.[16][19]

Table 2: Pharmacokinetic Parameters of this compound in Humans with Normal Renal Function

ParameterValueReference(s)
Route of Administration Intramuscular (IM), Intravenous (IV)[16][19]
Bioavailability (Oral) Poor[16]
Peak Plasma Concentration (1g IM) 15 - 30 µg/mL[19]
Time to Peak Plasma Concentration ~30 minutes[19]
Serum Half-life 1.1 - 1.63 hours[18][20][21]
Protein Binding 10 - 31%[2][10][16][19]
Volume of Distribution 16 - 21.1 L[14][18]
Primary Route of Excretion Renal[17][18]
Renal Clearance 125 - 194 mL/min/1.73m²[18][21]
Urinary Excretion (unchanged) ~75% of administered dose[19]

The Challenge of Nephrotoxicity

The most significant limitation of this compound is its dose-dependent nephrotoxicity, which manifests as acute tubular necrosis.[10][22][23] This toxicity is a key reason for its diminished use in humans.[10]

The proposed mechanism for this compound-induced nephrotoxicity involves its active transport into the proximal tubular cells of the kidney via the organic anion transporter 1 (OAT1).[18][23] Due to its zwitterionic nature, with a positively charged pyridinium ring, its efflux from the tubular cells back into the lumen is inhibited.[18] This leads to an accumulation of the drug within these cells to toxic concentrations.[18][23]

High intracellular concentrations of this compound are thought to induce oxidative stress, leading to lipid peroxidation and damage to cellular membranes and mitochondria.[10][18][23] This ultimately results in cell death and the observed tubular necrosis.[23]

Cephaloridine_Nephrotoxicity Cephaloridine_in_Blood This compound in Peritubular Capillaries Proximal_Tubule_Cell Renal Proximal Tubule Cell Cephaloridine_in_Blood->Proximal_Tubule_Cell Active transport via Accumulation High Intracellular Concentration of This compound Proximal_Tubule_Cell->Accumulation Inhibited efflux leads to OAT1 Organic Anion Transporter 1 (OAT1) Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Mitochondrial Damage) Accumulation->Oxidative_Stress Induces Cell_Death Tubular Cell Necrosis Oxidative_Stress->Cell_Death Causes

Figure 4: Proposed mechanism of this compound-induced nephrotoxicity.

Table 3: this compound-Induced Nephrotoxicity in Animal Models

Animal ModelDoseRoute of AdministrationObserved EffectsReference(s)
Rabbit200 mg/kg (single dose)IntravenousRenal tubular necrosis[1]
Rabbit300 mg/kg (single dose)IntravenousSignificant elevation in BUN, serum creatinine, and urinary NAG[24]
Rat250 mg/kg/day for 28 days-Tubular injury in some animals[1]
Rat2200 mg/kg/day for 5 days-Massive tubular necrosis[1]
Rat (Fischer 344)600 mg/kg (single dose)IntravenousMild proximal tubular necrosis and slight renal dysfunction[4][7]
Rat1 g/kgIntravenousRenal proximal tubular injury (less severe with saline co-administration)[5]

Experimental Protocols

Synthesis of this compound from Cephalothin

This protocol is a generalized representation based on described chemical syntheses.[10][19]

  • Reaction Setup: In a suitable reaction vessel, dissolve Cephalothin in an aqueous solution.

  • Addition of Reagents: Add pyridine, a thiocyanate salt (e.g., potassium thiocyanate), and a weak acid such as phosphoric acid to the solution.

  • Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Precipitation: After the reaction is complete, cool the mixture and dilute it with water. Adjust the pH of the solution with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound thiocyanate salt.

  • Purification: Collect the precipitate by filtration and wash it with cold water. The salt can be further purified by recrystallization.

  • Conversion to Zwitterion: Convert the purified this compound thiocyanate salt to the zwitterionic form (this compound) by adjusting the pH of a solution of the salt or by using an ion-exchange resin.

  • Isolation and Drying: Isolate the final this compound product by filtration and dry it under vacuum.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This is a standardized method for determining the susceptibility of bacteria to antibiotics.[12][13][19][25][26]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland turbidity standard) in a sterile broth or saline solution.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn of growth.

  • Disk Application: Aseptically apply a paper disk impregnated with a standard concentration of this compound to the surface of the agar.

  • Incubation: Invert the plate and incubate it at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no bacterial growth around the antibiotic disk in millimeters.

  • Interpretation: Compare the measured zone diameter to a standardized chart (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antibiotic.[3][22][23][24][27]

  • Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

  • Controls: Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Animal Model of this compound-Induced Nephrotoxicity

This protocol is a composite based on studies in rabbits and rats.[1][7][11][17][28]

  • Animal Selection and Acclimatization: Select healthy adult animals (e.g., New Zealand white rabbits or Sprague-Dawley rats) and allow them to acclimatize to the laboratory conditions for at least one week.

  • Baseline Data Collection: Collect baseline blood and urine samples to measure parameters such as serum creatinine, blood urea nitrogen (BUN), and urinary protein levels.

  • Drug Administration: Administer a nephrotoxic dose of this compound (e.g., 200-300 mg/kg for rabbits, 600-2200 mg/kg for rats) via an appropriate route (e.g., intravenous or intraperitoneal injection). A control group should receive a vehicle (e.g., saline).

  • Monitoring and Sample Collection: Monitor the animals for clinical signs of toxicity. Collect blood and urine samples at specific time points after drug administration (e.g., 24, 48, and 72 hours).

  • Biochemical Analysis: Analyze the blood and urine samples for markers of renal function, including serum creatinine, BUN, and urinary enzymes (e.g., N-acetyl-β-D-glucosaminidase - NAG).

  • Histopathological Examination: At the end of the study period, euthanize the animals and collect the kidneys for histopathological examination. Fix the kidney tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E) to assess for tubular necrosis, cellular casts, and other signs of renal damage.

Conclusion

This compound holds a significant place in the history of antibiotics as one of the first semi-synthetic cephalosporins to see widespread clinical use. Its development from the initial discovery of Cephalosporium acremonium highlights a pivotal era in antimicrobial research. While its clinical utility in humans has been largely superseded by newer agents with improved safety profiles, the study of this compound has provided invaluable insights into the structure-activity relationships of cephalosporins and, critically, the mechanisms of drug-induced nephrotoxicity. The knowledge gained from the challenges posed by this compound continues to inform the development of safer and more effective antibiotics today.

References

Synthesis of Cephaloridine from 7-Aminocephalosporanic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Cephaloridine, a first-generation semisynthetic cephalosporin antibiotic, from the core molecular structure, 7-aminocephalosporanic acid (7-ACA). This compound is notable for its zwitterionic nature and has been primarily used in veterinary medicine.[1] The synthesis is a well-established multi-step process involving the acylation of 7-ACA followed by the introduction of a pyridinium ring.

I. Overall Synthesis Pathway

The conversion of 7-aminocephalosporanic acid (7-ACA) to this compound is primarily a two-step process. The first step involves the acylation of the amino group at the C-7 position of the 7-ACA nucleus with a thiophene acetyl derivative to form the intermediate, 7-(2-thienylacetamido)cephalosporanic acid, commonly known as Cephalothin.[2][3] The second key step is a nucleophilic substitution reaction where the acetoxy group at the C-3 position is displaced by pyridine, leading to the formation of this compound.[1][2]

This compound Synthesis Pathway 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Cephalothin 7-(2-thienylacetamido)cephalosporanic Acid (Cephalothin) 7-ACA->Cephalothin Thiophene Acetyl Chloride Triethylamine, Methylene Chloride This compound This compound Cephalothin->this compound Pyridine Water, Heat

Figure 1: Overall synthesis pathway from 7-ACA to this compound.

II. Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound from 7-ACA.

Step 1: Synthesis of 7-(2-thienylacetamido)cephalosporanic acid (Cephalothin)

This procedure involves the acylation of the primary amine of 7-ACA.

Methodology:

  • Suspend 2.72 g of 7-aminocephalosporanic acid (7-ACA) in 60 ml of methylene chloride.[1]

  • Add 2.2 g of triethylamine to the suspension.[1]

  • Cool the mixture to -40°C.[1]

  • Introduce 21 ml of a 1.1 molar solution of ethylene chloroboronate in methylene chloride.[1]

  • Warm the mixture to -10°C and add 1.9 g of 2-thienylacetic acid chloride.[1]

  • Maintain stirring for 2 hours at 0°C.[1]

  • Quench the reaction by adding 40 ml of water. After phase separation, treat the organic phase with a sodium bicarbonate solution to maintain a constant pH of 7.5.[1]

  • Separate the aqueous phase and wash it with 50 ml of methylene chloride.[1]

  • Treat the aqueous phase with decolorizing carbon.[1]

  • After filtration, add 65 ml of acetone to the filtrate and acidify to pH 2.[1]

  • Allow the product to crystallize at +5°C for 2 hours.[1]

  • Collect the crystals by filtration, wash with water and acetone, and dry under vacuum at 40°C to yield 7-(2-thienylacetamido)cephalosporanic acid.[1]

Step 2: Synthesis of this compound from 7-(2-thienylacetamido)cephalosporanic acid

This step involves the nucleophilic displacement of the acetoxy group by pyridine.

Methodology:

  • Suspend 7.0 g of 7-(2-thienylacetamido)cephalosporanic acid in 60 ml of water.

  • Add 7 ml of pyridine and stir until all the acid dissolves. The resulting solution should have a pH of approximately 5.9.

  • Maintain the solution at 35°C for 3 days.

  • Filter the solution and perform extractions with methylene chloride (4 x 60 ml).

  • Back-extract the combined methylene chloride extracts with a small volume of water.

  • Percolate the total aqueous solution through a Dowex 1 x 8 resin column (acetate form) at pH 4.3.[2]

  • Wash the column with water until the optical rotation of the eluate is zero.[2]

  • Freeze-dry the eluate to obtain a white solid.[2]

  • Dissolve the solid in a minimum volume of methanol. The this compound product will crystallize upon standing.[2]

Alternative Conditions: An alternative method involves heating an aqueous mixture of Cephalothin, thiocyanate, pyridine, and phosphoric acid for several hours. Upon cooling, dilution with water, and pH adjustment, the this compound thiocyanate salt precipitates, which can then be purified and converted to this compound using an ion-exchange resin.[2]

III. Data Presentation

The following tables summarize key quantitative data related to the synthesis process.

ParameterValueReference
Yield of 7-(2-thienylacetamido)cephalosporanic acid71% (from a related procedure)[2]
Melting Point of 7-(2-thienylacetamido)cephalosporanic acid150°C to 157°C (decomposes)[2]
Final Yield of this compound (betaine form)52%

Table 1: Yield and Physical Properties of the Intermediate and Final Product.

ReagentQuantity (Step 1)Quantity (Step 2)
7-Aminocephalosporanic Acid (7-ACA)2.72 g-
Methylene Chloride60 ml (+ 50 ml for washing)4 x 60 ml (for extraction)
Triethylamine2.2 g-
2-Thienylacetic acid chloride1.9 g-
7-(2-thienylacetamido)cephalosporanic acid-7.0 g
Pyridine-7 ml
Water40 ml (+ washing)60 ml

Table 2: Summary of Reagent Quantities for a Typical Laboratory-Scale Synthesis.

IV. Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

Experimental Workflow cluster_step1 Step 1: Cephalothin Synthesis cluster_step2 Step 2: this compound Synthesis Acylation Acylation of 7-ACA in Methylene Chloride Quenching Water Quenching & pH Adjustment Acylation->Quenching Purification1 Decolorization & Crystallization Quenching->Purification1 Isolation1 Filtration & Drying Purification1->Isolation1 Reaction Reaction with Pyridine in Water at 35°C Isolation1->Reaction Intermediate Product Extraction Methylene Chloride Extraction Reaction->Extraction Purification2 Ion-Exchange Chromatography Extraction->Purification2 Isolation2 Freeze-Drying & Crystallization Purification2->Isolation2

Figure 2: High-level experimental workflow for this compound synthesis.
Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2] This process is crucial for maintaining the structural integrity of the bacterium.

The key steps in its mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[2][4]

  • Inhibition of Transpeptidation: PBPs are responsible for the final step in peptidoglycan synthesis, which involves cross-linking peptide chains. By inactivating PBPs, this compound blocks this transpeptidation process.[5][6]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.[2] This loss of structural integrity leads to cell lysis and ultimately, bacterial death.[2][4]

Mechanism of Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Inactivation Covalent Inactivation of PBPs PBP->Inactivation Inhibition Inhibition of Peptidoglycan Cross-Linking Inactivation->Inhibition Weakening Bacterial Cell Wall Weakening Inhibition->Weakening Lysis Cell Lysis & Death Weakening->Lysis

Figure 3: Signaling pathway for the antibacterial mechanism of this compound.

V. Conclusion

The synthesis of this compound from 7-aminocephalosporanic acid is a robust and well-documented process. It relies on fundamental organic chemistry principles, including acylation and nucleophilic substitution. The purification of the final zwitterionic product is effectively achieved through techniques like ion-exchange chromatography. Understanding these synthetic pathways is crucial for the development of new cephalosporin derivatives and for process optimization in pharmaceutical manufacturing. Although its clinical use in humans has declined due to nephrotoxicity, the study of its synthesis and mechanism remains relevant in the broader context of antibiotic research and development.[2][7]

References

An In-depth Technical Guide to the Early Clinical Efficacy of Cephaloridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical and laboratory studies that established the efficacy profile of Cephaloridine, a first-generation semisynthetic cephalosporin. This compound was notable for its broad spectrum of activity but also for its significant dose-dependent nephrotoxicity, which ultimately limited its clinical use.[1][2] This document synthesizes data from foundational studies, detailing its antimicrobial properties, clinical outcomes, pharmacokinetic profile, and the biochemical mechanisms underlying its adverse effects.

Antibacterial Mechanism of Action

This compound is a beta-lactam antibiotic that exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[3] The core mechanism involves binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan assembly.[3] This inactivation prevents the cross-linkage of peptidoglycan chains, compromising the structural integrity of the cell wall and leading to cell lysis.[3]

cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Lysis Cell Lysis PBP->Lysis Inactivation Leads to Peptidoglycan->CellWall Essential for

This compound's mechanism of action on bacterial cell walls.

Early Clinical Efficacy

Initial clinical trials in the 1960s demonstrated this compound's effectiveness against a range of infections, particularly those caused by Gram-positive and select Gram-negative organisms.[4][5][6] It was used to treat urinary tract infections, lower respiratory tract infections like pneumococcal pneumonia, and various staphylococcal and streptococcal infections.[6]

Key Clinical Trial Data

A notable early study evaluated this compound in 30 patients, including 19 with moderate to severe renal impairment.[4][5] The findings from this trial are summarized below.

IndicationPathogen(s)Patient CohortOutcomeCitation
Various InfectionsStaphylococcus pyogenesPart of 30-patient studyInfection Eradicated[4][5]
Urinary Tract InfectionsEscherichia coli or Aerobacter aerogenes (single species)Part of 30-patient studyInfection Eradicated[4][5]
Urinary Tract InfectionsMixed bacterial speciesPart of 30-patient studyTreatment Failed[4][5]
Generalized Pustular Psoriasis (GPP)Staphylococcus aureus (coagulase-positive)7 patients6 of 7 patients successfully treated (with cloxacillin)[1]

In Vitro Spectrum of Activity

Laboratory studies confirmed this compound's broad-spectrum activity. It was shown to be effective against penicillin-sensitive and penicillin-resistant Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, Escherichia coli, and Klebsiella.[6][7][8]

Bacterial SpeciesIn Vitro Susceptibility
Staphylococcus aureus (penicillinase-producing)Susceptible[8]
Staphylococcus pyogenesSusceptible[4][5]
Streptococcus pneumoniaeSusceptible[6][7]
Bacillus subtilisSusceptible[6]
Escherichia coliSusceptible[7][8]
Klebsiella pneumoniaeSusceptible[7][8]
Proteus mirabilisSusceptible[9]
Salmonella spp.Susceptible[6][7]
Shigella spp.Susceptible[6]

Pharmacokinetics and Dosage

This compound is poorly absorbed after oral administration and was therefore administered via intramuscular or intravenous injection.[3][6]

ParameterValueCitation
Administration Intramuscular (IM) or Intravenous (IV)[3]
Protein Binding 10% to 20%[3]
Peak Plasma Concentration (0.5 g IM dose) ~15 µg/mL[3]
Peak Plasma Concentration (1.0 g IM dose) ~30 µg/mL[3]
Peak Serum Concentration (in mice) 83 µg/mL (within 30 min)[8]
Excretion ~75% of dose excreted unchanged in urine[3]
Elimination Route Primarily glomerular filtration[3]
Typical Dosage (Respiratory Infections) 2 g during attack phase, 1 g for maintenance[10]

Experimental Protocols

Protocol from a 1966 Clinical Efficacy Trial

This section outlines the methodology from a representative early clinical study of this compound.[4][5]

Start Patient Selection (N=30) Inclusion Inclusion Criteria: - Active bacterial infection - 19 patients with renal impairment Start->Inclusion Screening Dosing Drug Administration: This compound (Dosage adjusted for renal function) Inclusion->Dosing Enrollment Monitoring Clinical & Bacteriological Monitoring: - Culture specimens - Assess clinical response Dosing->Monitoring Treatment Period Endpoint Primary Endpoint: Eradication of infecting organism Monitoring->Endpoint Evaluation Outcome Outcome Assessment: - Cure - Failure - Superinfection Endpoint->Outcome Results

Workflow of a 1966 this compound clinical trial.
  • Patient Population : The study enrolled 30 selected patients with active bacterial infections. A significant subset of this group (19 patients) had moderate to severe impairment of renal function.[4][5]

  • Inclusion Criteria : Patients were selected based on infections caused by organisms suspected to be sensitive to this compound, such as Staphylococcus pyogenes and certain Gram-negative bacilli in urinary tract infections.[4][5]

  • Drug Administration and Dosage : this compound was administered parenterally. Dosing regimens were adjusted based on the patient's renal function to prevent accumulation.[4][5]

  • Monitoring and Endpoints : The primary endpoint was the bacteriological and clinical cure of the infection. This was assessed by follow-up cultures of relevant specimens (e.g., urine, blood) and observation of clinical signs and symptoms. Patients were also monitored for adverse effects, including superinfections.[4][5]

Mechanism of Nephrotoxicity

The clinical utility of this compound was severely hampered by its dose-dependent nephrotoxicity, which causes acute proximal tubular necrosis.[1][11] This toxicity is not a class effect for all early cephalosporins but is specific to this compound's chemical structure and interaction with renal transporters.[1][9]

The mechanism is initiated by the active transport of this compound from the blood into the proximal tubular cells of the kidney via the organic anion transporter 1 (OAT1).[6][11] Because this compound exists as a zwitterion, its efflux across the luminal membrane back into the tubular fluid is restricted.[6] This leads to a high intracellular accumulation of the drug.[6][11] The resulting high concentrations are believed to induce oxidative stress, characterized by the depletion of reduced glutathione and an increase in lipid peroxidation, ultimately leading to cell death and tubular necrosis.[11]

cluster_cell Renal Proximal Tubular Cell Ceph_Accum High Intracellular This compound Concentration Ox_Stress Oxidative Stress Ceph_Accum->Ox_Stress Induces Lumen Tubular Lumen Ceph_Accum->Lumen Restricted Efflux GSH_Deplete Glutathione Depletion Ox_Stress->GSH_Deplete Lipid_Perox Lipid Peroxidation Ox_Stress->Lipid_Perox Necrosis Cell Necrosis GSH_Deplete->Necrosis Lipid_Perox->Necrosis Blood Bloodstream OAT1 Organic Anion Transporter 1 (OAT1) Blood->OAT1 This compound OAT1->Ceph_Accum Active Transport

Biochemical pathway of this compound-induced nephrotoxicity.

Conclusion

Early clinical and laboratory investigations established this compound as a potent, broad-spectrum antibiotic effective against many common pathogens of the era.[4][6][8] However, its therapeutic window was narrow due to a significant risk of severe, dose-dependent renal toxicity.[1][11] The unique mechanism of active transport into and subsequent accumulation within renal proximal tubular cells was a critical liability.[6] These findings were pivotal in guiding the development of subsequent generations of cephalosporins, which were designed to retain broad-spectrum efficacy while minimizing the potential for nephrotoxicity.[2][9]

References

An In-depth Technical Guide to the Antibiotic Spectrum of Cephaloridine against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephaloridine, a first-generation cephalosporin antibiotic, has historically demonstrated a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, with a focus on quantitative data, detailed experimental protocols for susceptibility testing, and a visual representation of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in antibiotic research and development.

Introduction

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic derived from cephalosporin C.[1] Like other β-lactam antibiotics, its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis. This guide delves into the specifics of its activity against key Gram-positive and Gram-negative pathogens, presents available quantitative data on its potency, and outlines the methodologies used to determine its antibiotic spectrum.

Antibiotic Spectrum of this compound

This compound exhibits a wide range of in vitro activity against numerous clinically relevant bacteria. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-positive and Gram-negative organisms. It is important to note that due to the vintage of this antibiotic, comprehensive MIC50 and MIC90 data from contemporary studies are limited. The presented data is compiled from various historical and recent sources.

Gram-Positive Bacteria

This compound has demonstrated potent activity against many Gram-positive cocci.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesMIC Range (µg/mL)Notes
Staphylococcus aureus (penicillin-sensitive)0.05 - 1Highly active.
Staphylococcus aureus (penicillin-resistant)0.05 - 1Activity is maintained against some penicillin-resistant strains.[2]
Streptococcus pyogenes0.05 - 1Potent activity against this common pathogen.[2]
Streptococcus pneumoniae0.05 - 1Demonstrates good in vitro efficacy.[2]
Corynebacterium diphtheriae0.05 - 1Susceptible within this concentration range.[2]
Clostridium septicum0.05 - 1Shows activity against this anaerobic species.[2]
Gram-Negative Bacteria

The activity of this compound against Gram-negative bacteria is more variable and is significantly influenced by the presence of β-lactamases.

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)Notes
Escherichia coliVariesSusceptibility is strain-dependent and influenced by growth rate.[3][4]
Klebsiella pneumoniaeVariesSusceptibility can be limited by β-lactamase production.
Proteus mirabilisVariesActivity is variable among clinical isolates.
Salmonella spp.VariesSusceptibility is not consistently high.
Shigella spp.VariesActivity is variable.

Mechanism of Action

This compound, as a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is primarily mediated through its interaction with Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.

The following diagram illustrates the mechanism of action of this compound.

MechanismOfAction cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWallSynthesis Peptidoglycan Cross-linking This compound->CellWallSynthesis Inhibits PBP->CellWallSynthesis Catalyzes CellLysis Cell Wall Weakening & Cell Lysis CellWallSynthesis->CellLysis Leads to

This compound's Mechanism of Action

Experimental Protocols for Susceptibility Testing

The in vitro antibacterial spectrum of this compound is determined using standardized susceptibility testing methods. The following are detailed protocols for two commonly employed methods: Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid growth medium.

Protocol:

  • Preparation of Antibiotic Solutions: A series of two-fold dilutions of this compound are prepared in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of a microtiter plate, containing the serially diluted antibiotic, is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

The following diagram outlines the workflow for the Broth Microdilution method.

BrothMicrodilutionWorkflow A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35°C for 16-20h C->D E Read MIC (Lowest Concentration with No Visible Growth) D->E

Broth Microdilution Workflow
Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium to determine the MIC.

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound incorporated into Mueller-Hinton Agar (MHA).

  • Inoculum Preparation: A standardized bacterial inoculum is prepared, typically to a concentration of 1 x 10^4 CFU per spot.

  • Inoculation: A multipoint inoculator is used to spot the bacterial suspension onto the surface of each agar plate. A growth control plate (no antibiotic) is also inoculated.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that inhibits the growth of the bacterium, defined as no more than one or two colonies or a faint haze.

Resistance Mechanisms

Bacterial resistance to this compound, as with other β-lactam antibiotics, is a significant clinical concern. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.

The following diagram illustrates the enzymatic inactivation of this compound by β-lactamase.

ResistanceMechanism cluster_resistance β-Lactamase Mediated Resistance This compound Active this compound BetaLactamase β-Lactamase Enzyme This compound->BetaLactamase Binds to InactiveMetabolite Inactive Metabolite BetaLactamase->InactiveMetabolite Hydrolyzes β-lactam ring

Inactivation by β-Lactamase

Conclusion

This compound possesses a valuable spectrum of activity against a range of Gram-positive and, to a lesser extent, Gram-negative bacteria. Understanding its in vitro potency, the methodologies for its evaluation, and the mechanisms of resistance are crucial for its appropriate application in research and for the development of new antibacterial agents. This guide provides a foundational resource for professionals in the field, summarizing key data and protocols to aid in their scientific endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of Cephaloridine for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Cephaloridine, a first-generation semisynthetic cephalosporin antibiotic.[1][2] The information presented herein is intended to support laboratory research and drug development activities by offering detailed data, experimental methodologies, and visual representations of key concepts.

General and Chemical Properties

This compound is a β-lactam antibiotic derived from cephalosporin C.[1][2] It is unique among cephalosporins as it exists as a zwitterion at physiological pH.[1][2][3]

PropertyValue
IUPAC Name (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1][4]
CAS Number 50-59-9[1]
Chemical Formula C19H17N3O4S2[1]
Molecular Weight 415.5 g/mol [1]
Appearance Crystals[1]

Physicochemical Data

The following table summarizes key quantitative physicochemical properties of this compound crucial for laboratory handling and experimental design.

PropertyValue
Melting Point 184°C[5]
pKa (Strongest Acidic) 3.06[3]
pKa (at 25°C) 3.2[5][6]
Water Solubility >20 g/L at 21°C[5]
LogP -1.70 at pH 2[1]
Optical Rotation +47.7° (c = 1.25 in water)[5][6]
UV Maximum 239, 252 nm (ε 15160, 13950)[6]

Solubility and Stability

Understanding the solubility and stability of this compound is critical for the preparation and storage of stock solutions and experimental samples.

ParameterDetails
Solubility Soluble in water.[1][6] The hydrate salt form generally exhibits enhanced water solubility and stability.[7]
pH of Aqueous Solution Aqueous solutions are slightly acidic, with a pH of 4.5-5.[1][6]
Stability in Aqueous Solution A 20% (w/v) aqueous solution is stable for 4 weeks at 4°C when stored in the dark.[1][6]
Light Sensitivity Exposure to sunlight causes discoloration.[1][6]
pH-Dependent Degradation The degradation of this compound is influenced by pH. At pH 1.0 and 35°C, the half-life for β-lactam hydrolysis is approximately 25 hours.[8]
Storage Temperature Recommended storage is at 2-8°C.[5][9]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][10] It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This inactivation disrupts the cross-linkage of peptidoglycan chains, which is essential for cell wall strength and rigidity, ultimately leading to cell lysis.[1]

cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inactivates CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Weakening leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of 7-aminocephalosporanic acid with 2-thienylacetyl chloride, followed by reaction with pyridine.[5][11]

Start 7-Aminocephalosporanic Acid + 2-Thienylacetyl Chloride in Ethyl Acetate Reflux Boil under reflux Start->Reflux Intermediate 7-(2'-thienylacetamido)cephalosporanic acid Reflux->Intermediate Reaction Suspend in water + Pyridine Intermediate->Reaction Incubation Incubate at 35°C Reaction->Incubation Purification Purification (e.g., Ion-exchange chromatography) Incubation->Purification Product This compound Purification->Product Start Prepare aqueous buffer at desired pH Add Add excess this compound to buffer Start->Add Equilibrate Equilibrate at constant temperature (e.g., 37°C) with agitation Add->Equilibrate Sample Withdraw aliquots at time intervals Equilibrate->Sample Separate Separate solid from solution (e.g., centrifuge/filter) Sample->Separate Analyze Quantify this compound concentration in supernatant (e.g., HPLC-UV) Separate->Analyze Equilibrium Plot concentration vs. time to confirm equilibrium Analyze->Equilibrium Result Equilibrium Solubility Equilibrium->Result Structure This compound Structure Zwitterion Zwitterionic Nature at physiological pH Structure->Zwitterion leads to Stability pH-Dependent Stability Structure->Stability determines Solubility High Water Solubility Zwitterion->Solubility influences Transport Renal Transport and Nephrotoxicity Zwitterion->Transport affects

References

Navigating Cephaloridine's Journey in Animal Models: An In-depth Pharmacokinetic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Cephaloridine in key animal models. By summarizing quantitative data, detailing experimental methodologies, and visualizing complex processes, this document serves as an essential resource for professionals in the field of drug development and pharmacology.

Section 1: Quantitative Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models. These values are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, which is essential for dose selection and predicting efficacy and potential toxicity.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationDosageReference
Cmax (Peak Plasma Concentration)83 µg/mLParenteralNot Specified[1]
Tmax (Time to Peak Concentration)< 30 minutesParenteralNot Specified[1]
Urinary Excretion (% of dose) 70%ParenteralNot Specified[1]

Table 2: Pharmacokinetic Parameters of this compound in Dogs

ParameterValueRoute of AdministrationDosageReference
Serum Protein Binding 10%Not SpecifiedNot Specified

Note: Specific Cmax, Tmax, and half-life (t1/2) data for this compound in dogs were not available in the reviewed literature. However, studies on other cephalosporins, such as cefazolin, have been conducted via intramuscular and intravenous routes.

Table 3: Pharmacokinetic Parameters of this compound in Rabbits

ParameterValueRoute of AdministrationDosageReference
Pharmacokinetic Model One-compartmentIntravenousNot Specified[1]

Note: While studies indicate that pharmacokinetic constants for this compound in rabbits have been calculated, the specific values for Cmax, Tmax, and t1/2 were not detailed in the available abstracts.

Table 4: Pharmacokinetic Parameters of this compound in Rats

Note: Quantitative pharmacokinetic data for this compound in rats were not available in the reviewed literature. Studies on other cephalosporins have utilized oral gavage and intravenous administration in this model.

Section 2: Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and reliability of pharmacokinetic studies. This section outlines the methodologies commonly employed in the investigation of this compound pharmacokinetics in animal models.

Animal Models and Husbandry
  • Species: Mice (e.g., C57BL, BALB/c, CD-1, CFW, CBA/J, and DBA/2 strains), Rats (e.g., Sprague-Dawley), Rabbits (e.g., New Zealand White), Dogs (e.g., Beagle).[2]

  • Sex: Both male and female animals are often used, as sex can be a variable in drug metabolism and toxicity.[2]

  • Housing: Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water should be provided ad libitum.

  • Acclimatization: A suitable period of acclimatization (typically one week) is necessary before the commencement of any experimental procedures.

Drug Administration
  • Preparation of Dosing Solutions: this compound is typically dissolved in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS), to the desired concentration. The formulation should be prepared fresh on the day of dosing.

  • Routes of Administration:

    • Intravenous (IV): Administered typically via the tail vein in mice and rats, the marginal ear vein in rabbits, or the cephalic vein in dogs. This route ensures 100% bioavailability.

    • Intramuscular (IM): Injected into the thigh muscles of rabbits or dogs.

    • Subcutaneous (SC): Administered under the skin, often in the dorsal region for mice.[2]

    • Oral Gavage (PO): Utilized for administering precise doses directly into the stomach of rodents. The volume is calculated based on the animal's body weight.[3][4][5]

Blood Sampling
  • Collection Sites:

    • Mice: Retro-orbital sinus, saphenous vein, or tail vein.[6][7][8]

    • Rats: Saphenous vein, jugular vein, or tail vein.

    • Rabbits: Marginal ear vein or central ear artery.

    • Dogs: Cephalic or saphenous vein.

  • Sampling Schedule: Blood samples are collected at predetermined time points post-dosing to accurately profile the drug's concentration-time curve. A typical schedule might include pre-dose, and then 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours after administration.

  • Sample Processing: Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.[9][10][11]

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation to remove interfering proteins. This is often achieved by adding a solvent like acetonitrile or methanol, followed by centrifugation.[9][10]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.[9][11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analyte from other components in the plasma.[9][11]

    • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

    • Detection: The concentration of this compound is quantified by measuring its absorbance at a specific UV wavelength.

  • Validation: The HPLC method must be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable results.

Section 3: Visualization of Key Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological pathways.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis Animal_Acclimatization Animal Acclimatization Drug_Administration Drug Administration (IV, IM, SC, or PO) Animal_Acclimatization->Drug_Administration Dosing_Solution_Prep Dosing Solution Preparation Dosing_Solution_Prep->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis Plasma_Separation->HPLC_Analysis PK_Parameter_Calculation PK Parameter Calculation HPLC_Analysis->PK_Parameter_Calculation

Caption: A typical experimental workflow for a pharmacokinetic study.

Nephrotoxicity_Pathway This compound This compound Administration Renal_Uptake Active transport into proximal tubule cells This compound->Renal_Uptake Intracellular_Accumulation High intracellular concentration Renal_Uptake->Intracellular_Accumulation Oxidative_Stress Induction of Oxidative Stress Intracellular_Accumulation->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Nephrotoxicity Nephrotoxicity Cellular_Damage->Nephrotoxicity

Caption: Key steps in this compound-induced nephrotoxicity.

References

Initial Investigations into Cephaloridine Nephrotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research into the nephrotoxic effects of Cephaloridine, a first-generation cephalosporin antibiotic. While its clinical use has been largely discontinued due to its renal toxicity, the initial investigations laid critical groundwork for understanding drug-induced kidney injury, particularly the roles of transport mechanisms, oxidative stress, and mitochondrial dysfunction. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the core mechanisms and workflows as understood from this early research.

Core Mechanisms of this compound Nephrotoxicity

Initial research into this compound nephrotoxicity identified a multi-faceted mechanism primarily centered on its accumulation in the proximal renal tubules, leading to cellular injury. Large doses of this compound were found to cause acute proximal tubular necrosis in both humans and laboratory animals[1]. The primary contributing factors identified in these early studies include:

  • Active Transport and Accumulation : this compound is actively transported into the proximal tubular cells via the organic anion transport system, specifically the organic anion transporter 1 (OAT1)[1][2][3]. However, its transport across the luminal membrane into the tubular fluid is restricted, leading to high intracellular concentrations that are critical for its toxicity[1]. The accumulation of this compound is directly correlated with its nephrotoxic potential, with species showing higher accumulation exhibiting greater susceptibility to kidney damage[3]. Pre-treatment with inhibitors of organic anion transport, such as probenecid, was shown to reduce the accumulation of this compound and subsequently diminish its renal toxicity[3].

  • Oxidative Stress and Lipid Peroxidation : A substantial body of early evidence points to oxidative stress as a major player in this compound-induced nephrotoxicity[1]. The antibiotic was shown to deplete reduced glutathione (GSH) and increase oxidized glutathione (GSSG) in the renal cortex[1][4][5]. This disruption of the cellular redox balance is accompanied by an increase in lipid peroxidation, as evidenced by the formation of malondialdehyde (MDA) and conjugated dienes[4][5][6][7]. The generation of reactive oxygen species, including superoxide anions and hydrogen peroxide, is believed to initiate this lipid peroxidation, leading to membrane damage and cell death[6][7].

  • Mitochondrial Dysfunction : Early studies also implicated mitochondrial injury as a key event in the pathogenesis of this compound nephrotoxicity[8][9]. The antibiotic was found to impair mitochondrial respiration and decrease the uptake of mitochondrial substrates like succinate[4][8][10]. This mitochondrial toxicity is specific to the kidney, as similar effects were not observed in hepatic mitochondria[10].

  • Inhibition of Gluconeogenesis : A relatively early biochemical effect of this compound is the inhibition of gluconeogenesis[1]. However, this effect is not considered the primary mediator of tubular necrosis, as glucose is not a major fuel source for proximal tubular cells[1].

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from initial investigations into this compound nephrotoxicity, providing insights into dose-response relationships and the time-course of renal injury markers.

Table 1: Dose-Dependent Effects of this compound on Renal Function and Injury Markers in Animal Models

Animal ModelThis compound DoseKey FindingsReference
Male Fischer 344 Rats150, 300, 600 mg/kg (intravenous)600 mg/kg dose caused mild proximal tubular necrosis and slight renal dysfunction after 24 hours. Dose-dependent upregulation of genes involved in detoxification and antioxidant defense.[11]
Male and Female Mice (various strains)4000 or 6000 mg/kg (subcutaneous)Dose-dependent nephrotoxicity observed in C57BL female mice. At 6000 mg/kg, PAH and TEA slice-to-medium ratios were reduced by 70% and 49% respectively, and BUN was elevated 10-fold. Male mice of all strains showed no nephrotoxicity.[12]
Rabbits200 mg/kg (single injection)Resulted in renal tubular necrosis in all six treated animals.[13]
Rats250 mg/kg/day for 28 daysTwo of 40 rats developed tubular injury.[13]
Rats2200 mg/kg/day for 5 daysAll animals developed massive tubular necrosis.[13]

Table 2: Time-Course of this compound-Induced Biochemical Changes in Rat Renal Cortical Slices

This compound ConcentrationTime PointEffect on p-Aminohippurate (PAH) AccumulationEffect on Tetraethylammonium (TEA) AccumulationEffect on Malondialdehyde (MDA) ProductionEffect on Reduced Glutathione (GSH) ContentReference
5 and 10 mM90 minNot specifiedDecreasedPreceded effects on organic ion accumulationNot specified[14]
5 and 10 mM120 minDecreasedDecreasedPreceded effects on organic ion accumulationNot specified[14]
5 and 10 mM30 minNot specifiedNot specifiedNot specifiedDepleted[14]

Experimental Protocols from Key Studies

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used in seminal investigations of this compound nephrotoxicity.

Animal Models and Drug Administration
  • Species and Strain : Early studies frequently utilized rats (e.g., Sprague-Dawley, Fischer 344) and rabbits[5][13][15][16]. Mice of various strains (C57BL, BALB/c, CD-1, CFW, CBA/J, and DBA/2) were also used to investigate strain and sex differences in susceptibility[12].

  • Drug Administration : this compound was typically administered via subcutaneous or intravenous injection[11][12]. Doses varied significantly depending on the animal model and the specific research question, ranging from sub-nephrotoxic doses to those known to induce acute tubular necrosis[11][13][17]. In some studies, this compound was administered in combination with other agents, such as furosemide or glycerol, to create a model of transient renal impairment[17].

Assessment of Renal Function and Injury
  • Blood Urea Nitrogen (BUN) and Serum Creatinine : These were standard biochemical markers used to assess overall renal function. Elevations in BUN were consistently reported following the administration of nephrotoxic doses of this compound[12][16].

  • Organic Ion Transport : The ability of renal cortical slices to accumulate organic ions like p-aminohippurate (PAH) and tetraethylammonium (TEA) was a key functional assay. A decrease in the slice-to-medium (S/M) ratio for these ions indicated impaired tubular transport function[12][14].

  • Histopathology : Light microscopy was used to examine kidney tissue for morphological changes. The characteristic lesion of this compound nephrotoxicity was identified as coagulative necrosis of the proximal tubule cells[13][15]. Histological examination also revealed processes of cellular repair following injury[15].

Biochemical Assays for Mechanistic Studies
  • Lipid Peroxidation Assays : The extent of lipid peroxidation was commonly assessed by measuring the formation of malondialdehyde (MDA) and conjugated dienes in renal cortical tissue[4][5][14].

  • Glutathione Measurement : The levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) in the renal cortex were measured to evaluate the cellular redox state. A decrease in the GSH/GSSG ratio was indicative of oxidative stress[4][5].

  • Mitochondrial Function Assays : The effects of this compound on mitochondrial function were investigated by measuring oxygen consumption and the uptake of substrates like succinate in isolated renal cortical mitochondria[4][10].

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of this compound nephrotoxicity and a typical experimental workflow from the initial investigations.

Cephaloridine_Nephrotoxicity_Pathway cluster_transport Cellular Transport & Accumulation cluster_toxicity Cellular Toxicity Mechanisms This compound This compound OAT1 Organic Anion Transporter 1 (OAT1) This compound->OAT1 Active Transport Proximal_Tubule_Cell Proximal Tubule Cell OAT1->Proximal_Tubule_Cell Influx Intracellular_this compound High Intracellular This compound Concentration Proximal_Tubule_Cell->Intracellular_this compound Accumulation Oxidative_Stress Oxidative Stress Intracellular_this compound->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Intracellular_this compound->Mitochondrial_Dysfunction Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cell_Injury Cell Injury & Necrosis Lipid_Peroxidation->Cell_Injury Mitochondrial_Dysfunction->Cell_Injury

Caption: Proposed signaling pathway of this compound-induced nephrotoxicity.

Experimental_Workflow_this compound cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rat, Rabbit) Drug_Administration This compound Administration (Dose & Route) Animal_Model->Drug_Administration Time_Point Time-Course (e.g., 24h, 48h) Drug_Administration->Time_Point Sample_Collection Sample Collection (Blood, Urine, Kidney Tissue) Time_Point->Sample_Collection Biochemical_Analysis Biochemical Analysis (BUN, Creatinine) Sample_Collection->Biochemical_Analysis Functional_Assays Functional Assays (Organic Ion Transport) Sample_Collection->Functional_Assays Histopathology Histopathological Examination Sample_Collection->Histopathology Mechanistic_Studies Mechanistic Studies (Lipid Peroxidation, Mitochondrial Respiration) Sample_Collection->Mechanistic_Studies Endpoint_Analysis Endpoint Analysis & Interpretation Biochemical_Analysis->Endpoint_Analysis Functional_Assays->Endpoint_Analysis Histopathology->Endpoint_Analysis Mechanistic_Studies->Endpoint_Analysis

Caption: Typical experimental workflow for investigating this compound nephrotoxicity.

References

Methodological & Application

Application Notes and Protocols for Cephaloridine Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaloridine is a first-generation semisynthetic cephalosporin antibiotic. Determining the Minimum Inhibitory Concentration (MIC) of this compound against relevant bacterial strains is a critical step in both preclinical research and clinical microbiology. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for performing MIC testing for this compound using the broth microdilution and agar dilution methods, based on general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Important Note: this compound is an older antimicrobial agent and is not included in the current versions of the CLSI M100 or EUCAST breakpoint tables. Therefore, official quality control (QC) ranges and clinical breakpoints are not provided in the latest guidelines. The QC ranges presented in this document are based on historical data from scientific literature and should be used for guidance and internal validation. It is recommended that laboratories establish their own internal QC parameters based on these historical data and in accordance with current laboratory standards.

Data Presentation

Table 1: Historical Quality Control (QC) Ranges for this compound MIC Testing
Quality Control StrainMethodHistorical MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Broth Dilution1.56 - 25[1]
Staphylococcus aureus ATCC® 25923™Broth Dilution0.0125 - 1.0[1]
Pseudomonas aeruginosa ATCC® 27853™Broth Dilution>32

Note: The MIC range for P. aeruginosa ATCC® 27853™ is based on typical resistance patterns of this organism to first-generation cephalosporins.

Table 2: Example this compound MIC Values for Various Bacterial Species
Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MSSA)Varies0.250.50.12 - 1
Staphylococcus aureus (MRSA)Varies>64>6416 - >128
Streptococcus pneumoniaeVaries0.120.5≤0.06 - 2
Escherichia coliVaries4161 - >64
Klebsiella pneumoniaeVaries4321 - >64
Proteus mirabilisVaries280.5 - 32

Note: These values are examples compiled from various historical studies and should not be considered definitive breakpoints.

Experimental Protocols

Two primary methods for determining the MIC of this compound are the broth microdilution and agar dilution methods.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test isolates and QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or nephelometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water).

    • Further dilutions are made from this stock solution.

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL) in the wells of a 96-well microtiter plate. Each well should contain 50 µL of the diluted antibiotic solution.

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar, which is then solidified in Petri dishes and inoculated with the test organisms.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial strains (test isolates and QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35 ± 2°C)

  • Inoculum replicating device (optional)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create a series of plates with the desired final concentrations (e.g., 0.06 to 64 µg/mL).

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Include a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of 1-2 x 10⁴ CFU per spot. An inoculum replicating device can be used to inoculate multiple isolates simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth, including the presence of a faint haze or a single colony.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start stock Prepare this compound Stock Solution start->stock Step 1 inoculum_prep Prepare 0.5 McFarland Bacterial Suspension start->inoculum_prep Step 3 dilutions Create Serial Dilutions in 96-well Plate stock->dilutions Step 2 inoculate Inoculate Plate (50 µL/well) dilutions->inoculate final_inoculum Dilute to Final Inoculum Concentration inoculum_prep->final_inoculum final_inoculum->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate Step 4 read_plate Visually Inspect for Growth incubate->read_plate Step 5 determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for this compound Broth Microdilution MIC Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start agar_prep Prepare this compound- Infused Agar Plates start->agar_prep Step 1 inoculum_prep Prepare 0.5 McFarland Bacterial Suspension start->inoculum_prep Step 2 spot_inoculate Spot Inoculate Plates (1-2 µL/spot) agar_prep->spot_inoculate final_inoculum Dilute to Final Inoculum Concentration inoculum_prep->final_inoculum final_inoculum->spot_inoculate incubate Incubate 16-20h at 35°C spot_inoculate->incubate Step 3 read_plates Examine Plates for Growth incubate->read_plates Step 4 determine_mic Determine MIC read_plates->determine_mic end End determine_mic->end

Caption: Workflow for this compound Agar Dilution MIC Testing.

References

Application Notes and Protocols for Cephaloridine in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaloridine is a first-generation, broad-spectrum cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Historically, it was used to treat a variety of bacterial infections. While its clinical use in humans has largely been superseded by newer cephalosporins with improved safety and efficacy profiles, this compound remains a relevant compound for research, comparative studies, and in some veterinary applications.

These application notes provide detailed protocols for performing antibacterial susceptibility testing (AST) with this compound. It is critical to note that this compound is not included in the current guidelines of major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the data and protocols provided herein are intended for research and developmental purposes only and should not be used for clinical diagnostic decision-making. Researchers must validate their own internal quality control (QC) ranges and interpretive criteria based on their specific experimental needs.

Mechanism of Action

This compound is a bactericidal agent that targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] These enzymes are crucial for the terminal stages of peptidoglycan synthesis, which provides structural integrity to the cell wall. By binding to and inactivating PBPs, this compound disrupts the cross-linkage of peptidoglycan chains. This interference leads to a weakening of the cell wall, ultimately causing cell lysis and bacterial death.[1][2]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to This compound This compound InhibitedPBP Inactivated PBPs This compound->InhibitedPBP Binds to & Inactivates WeakenedWall Weakened Cell Wall & Cell Lysis InhibitedPBP->WeakenedWall Prevents Peptidoglycan Cross-linking, leading to

This compound's mechanism of action.

Data Presentation: Illustrative Quality Control Ranges

Disclaimer: The following tables present illustrative Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameter ranges for quality control strains. These are not based on current CLSI or EUCAST standards but are provided as a reference for researchers to establish their own laboratory-specific QC parameters.

Table 1: Illustrative MIC Quality Control Ranges for this compound (For Research Use Only)

Quality Control StrainATCC® No.Illustrative MIC Range (µg/mL)
Escherichia coli259222.0 - 8.0
Staphylococcus aureus292130.12 - 0.5
Pseudomonas aeruginosa2785332 - 128
Enterococcus faecalis29212>128
Haemophilus influenzae492471.0 - 4.0

Table 2: Illustrative Disk Diffusion Quality Control Ranges for this compound (30 µg disk) (For Research Use Only)

Quality Control StrainATCC® No.Illustrative Zone Diameter Range (mm)
Escherichia coli2592217 - 23
Staphylococcus aureus2592325 - 31
Pseudomonas aeruginosa2785310 - 16
Haemophilus influenzae4976618 - 24

Experimental Protocols

The following are detailed protocols for standard antibacterial susceptibility testing methods that can be adapted for use with this compound.

Protocol 1: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., sterile distilled water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.

    • Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration range. Discard 100 µL from the last dilution column.

    • Column 11 should serve as a positive control (broth and inoculum, no antibiotic), and column 12 as a negative control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 5 µL of the standardized bacterial suspension.

    • Seal the plates to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plates Prepare Serial Dilutions in 96-well Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Broth Microdilution Workflow.
Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound disks (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically apply the this compound disk to the surface of the inoculated agar plate.

    • Gently press the disk with sterile forceps to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper on the underside of the plate.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate MHA Plate with Swab prep_inoculum->inoculate_plate apply_disk Apply this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone end End measure_zone->end

Kirby-Bauer Disk Diffusion Workflow.

Conclusion

While this compound is an older antibiotic not commonly found in modern clinical susceptibility testing panels, it serves as a valuable tool for research and development. The protocols outlined in these application notes provide a framework for conducting standardized antibacterial susceptibility testing. It is imperative for researchers to establish and validate their own quality control ranges and interpretive criteria, as current standards from bodies like CLSI and EUCAST do not include this compound. Careful adherence to standardized methodologies will ensure the generation of reproducible and reliable data for research applications.

References

Cephaloridine stock solution preparation and stability for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Cephaloridine stock solutions intended for in vitro research applications. Adherence to these guidelines is crucial for ensuring the consistency and reproducibility of experimental results.

Introduction

This compound is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] For reliable and accurate in vitro studies, such as antimicrobial susceptibility testing and nephrotoxicity assays, the proper preparation and storage of this compound stock solutions are of paramount importance.[2][3][4] These protocols outline the necessary steps for preparing stable and sterile this compound stock solutions.

Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution from a powdered form. Water is a commonly used and appropriate solvent.[5][6][7] The hydrate form of this compound generally offers enhanced water solubility and stability.[1]

Materials:
  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator or water bath (optional, for enhancing solubility)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes for aliquots

Protocol:
  • Determine the Desired Concentration: Based on your experimental needs, calculate the required mass of this compound. For example, to prepare a 10 mM stock solution, dissolve 4.15 mg of this compound in 1 mL of sterile water.[7]

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile conical tube.

  • Dissolution: Add the appropriate volume of sterile water to the conical tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If solubility is an issue, brief sonication or warming in a water bath up to 60°C can be employed.[5] One source indicates a solubility of up to 125 mg/mL in water with such assistance.[5]

  • Sterilization: To ensure the sterility of the stock solution for cell culture experiments, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.[5]

  • Aliquoting: To prevent contamination and degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[5]

  • Labeling and Storage: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent. Store the aliquots at the recommended temperatures as detailed in the stability table below.

Stability of this compound Stock Solutions

The stability of this compound stock solutions is highly dependent on the storage temperature. The following table summarizes the stability data gathered from various sources.

Storage TemperatureConcentrationSolventDuration of StabilityCitation(s)
-80°CNot specifiedIn solvent6 months[5]
-20°CNot specifiedIn solvent1 month[5]
4°C20% (w/v)Aqueous4 weeks (in the dark)[6]
2-8°CNot specifiedNot specifiedRecommended for solid form[8][9]

Note: Aqueous solutions of this compound are slightly acidic (pH 4.5-5). Stability is influenced by pH, with degradation occurring in acidic and alkaline conditions.[10] Exposure to sunlight can cause discoloration and should be avoided.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method.

Materials:
  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in the logarithmic growth phase, adjusted to the appropriate density (e.g., 0.5 McFarland standard)

  • Sterile multichannel pipette and tips

  • Incubator

Protocol:
  • Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the this compound stock solution in the appropriate sterile broth. The final volume in each well should be 50 µL.

  • Inoculate with Bacteria: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 35-37°C) for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualized Workflows

The following diagrams illustrate the key experimental processes described in these application notes.

G cluster_prep Stock Solution Preparation Calculate Mass Calculate Mass Weigh Powder Weigh Powder Calculate Mass->Weigh Powder Add Solvent Add Solvent Weigh Powder->Add Solvent Vortex/Sonicate Vortex/Sonicate Add Solvent->Vortex/Sonicate Filter Sterilize Filter Sterilize Vortex/Sonicate->Filter Sterilize Aliquot Aliquot Filter Sterilize->Aliquot Store Store Aliquot->Store

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_mic MIC Determination Workflow Prepare Serial Dilutions Prepare Serial Dilutions Inoculate with Bacteria Inoculate with Bacteria Prepare Serial Dilutions->Inoculate with Bacteria Incubate Plate Incubate Plate Inoculate with Bacteria->Incubate Plate Controls Controls Inoculate with Bacteria->Controls Read Results Read Results Incubate Plate->Read Results Controls->Incubate Plate

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cephaloridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cephaloridine is a first-generation semisynthetic cephalosporin antibiotic.[1][2][3] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose, offering high sensitivity, specificity, and reproducibility.[4][5] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

Chemical Properties of this compound

PropertyValue
Chemical FormulaC19H17N3O4S2
Molecular Weight415.48 g/mol
CAS Number50-59-9
Chemical StructureThis compound is a zwitterion at physiological pH.[1][2]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended for the analysis of this compound.

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1 M phosphate buffer (pH 7.0) in a ratio of 15:85 (v/v)[6]
Flow Rate 1.5 mL/min[6]
Injection Volume 20 µL
Detection Wavelength 254 nm[6]
Column Temperature Ambient

2. Preparation of Standard Solutions

High-purity this compound reference standard should be used for the preparation of calibration standards.

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-250 µg/mL.[6]

3. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Pharmaceutical Formulations (e.g., powders for injection):

    • Accurately weigh a portion of the powder for injection equivalent to 100 mg of this compound.

    • Dissolve the powder in 100 mL of the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[7]

    • Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • For Biological Matrices (e.g., plasma, urine):

    • Protein Precipitation: To 1 mL of the biological sample, add 2 mL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[5][8] The key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Results
Linearity Correlation coefficient (r²) ≥ 0.999A linear relationship between peak area and concentration is observed in the range of 2-250 µg/mL.[6]
Precision (RSD) ≤ 2%Intra-day and inter-day precision are typically within acceptable limits.
Accuracy (% Recovery) 98.0% - 102.0%The method demonstrates good recovery of the analyte from the matrix.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest concentration at which the analyte can be accurately and precisely quantified.
Specificity No interference from endogenous components or excipients at the retention time of this compound.The method should be able to selectively quantify this compound in the presence of other components.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2% (for replicate injections)

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area
2(Value)
10(Value)
50(Value)
100(Value)
150(Value)
200(Value)
250(Value)
Correlation Coefficient (r²) ≥ 0.999

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Start prep_standard Prepare this compound Standard Solutions start->prep_standard prep_sample Prepare Sample (Pharmaceutical or Biological) start->prep_sample filter_sample Filter Samples and Standards (0.45 µm filter) prep_standard->filter_sample prep_sample->filter_sample hplc_injection Inject into HPLC System filter_sample->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (254 nm) chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Generate Report quantification->report

References

Application Notes & Protocols: Cephaloridine Efficacy in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cephaloridine is a first-generation cephalosporin antibiotic with efficacy against a range of Gram-positive and some Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3] Due to its parenteral administration route, animal models are crucial for evaluating its in vivo efficacy, pharmacokinetics, and pharmacodynamics. These application notes provide detailed protocols for commonly used murine and rabbit models of bacterial infection to assess the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against key bacterial pathogens and its pharmacokinetic parameters in common animal models.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292130.0125 - 1.0[2]
Escherichia coliVarious4.0 - >64[4]
Klebsiella pneumoniaeVarious15.6 - 250[2]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelDosingPeak Serum Concentration (Cmax)Half-life (t½)Reference
Mouse20 mg/kg (subcutaneous)Not specifiedNot specified[5]
RabbitIntravenousNot specifiedNot specified[6]

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This model is a standard for in vivo assessment of antimicrobial efficacy, particularly for Gram-positive and Gram-negative bacteria.[1][3]

Objective: To evaluate the efficacy of this compound in reducing bacterial load in the thigh muscle of neutropenic mice infected with relevant pathogens such as Staphylococcus aureus or Escherichia coli.

Materials:

  • 6-week-old female ICR (CD-1) or similar strain mice[7]

  • Cyclophosphamide[7][8]

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213)[7]

  • Tryptic Soy Broth (TSB) and Agar (TSA) with 5% sheep blood[7]

  • This compound for injection

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer[7]

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection.[7][8]

    • Administer a second dose of 100 mg/kg one day before infection to ensure profound neutropenia (<100 neutrophils/mm³).[7][8]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB.

    • Dilute the culture in fresh TSB and incubate to reach the logarithmic growth phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 10⁷ CFU/mL for S. aureus).[7]

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[7]

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound via a parenteral route (e.g., subcutaneous or intravenous) at various dose levels.[7]

    • Include a vehicle control group receiving sterile saline or the drug vehicle.

  • Efficacy Assessment:

    • At 24 hours post-treatment, euthanize the mice.[7]

    • Aseptically excise the infected thigh muscle.[7]

    • Homogenize the tissue in a known volume of sterile PBS.[7]

    • Perform serial ten-fold dilutions of the homogenate and plate on TSA plates.[7]

    • Incubate the plates overnight at 37°C and enumerate the colony-forming units (CFU) to determine the bacterial load per gram of tissue.[7]

Workflow Diagram:

NeutropenicMouseThighModel cluster_preparation Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infect Intramuscular Thigh Infection Neutropenia->Infect Inoculum Prepare Bacterial Inoculum Inoculum->Infect Treat Administer this compound Infect->Treat Euthanize Euthanize Mice (24h) Treat->Euthanize Excise Excise Thigh Muscle Euthanize->Excise Homogenize Homogenize Tissue Excise->Homogenize Plate Serial Dilution & Plating Homogenize->Plate Count Enumerate CFU Plate->Count

Neutropenic Mouse Thigh Infection Model Workflow.
Rabbit Pyelonephritis Model

This model is suitable for evaluating the efficacy of antibiotics against urinary tract infections, a common clinical application for this compound.

Objective: To assess the ability of this compound to reduce bacterial load in the kidneys of rabbits with induced pyelonephritis.

Materials:

  • New Zealand White rabbits

  • Anesthetics (e.g., ketamine and xylazine)[9]

  • Surgical instruments

  • Bacterial strain of interest (e.g., E. coli)

  • This compound for injection

  • Sterile saline

  • Tissue homogenizer

Protocol:

  • Surgical Procedure and Infection:

    • Anesthetize the rabbit.[9]

    • Make a midline abdominal incision to expose the peritoneal cavity.[9]

    • Locate and ligate the right ureter just below the pelvis with a suture.[9]

    • Inject a bacterial suspension (e.g., 10⁸ CFU of E. coli) directly into the renal pelvis.[9]

    • Close the incision.

  • Treatment:

    • Initiate this compound treatment at a specified time post-infection via an appropriate parenteral route.

    • Include a control group receiving a placebo.

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the rabbits.

    • Aseptically remove the infected kidney.

    • Homogenize the kidney tissue in sterile saline.

    • Perform quantitative bacterial culture on the homogenate to determine the CFU per gram of kidney tissue.

Workflow Diagram:

RabbitPyelonephritisModel cluster_procedure Surgical Procedure & Infection cluster_treatment_analysis Treatment & Analysis Anesthetize Anesthetize Rabbit Incise Midline Abdominal Incision Anesthetize->Incise Ligate Ligate Right Ureter Incise->Ligate Inject Inject Bacteria into Renal Pelvis Ligate->Inject Close Close Incision Inject->Close Treat Administer this compound Close->Treat Euthanize Euthanize Rabbit Treat->Euthanize Excise Excise Infected Kidney Euthanize->Excise Homogenize Homogenize Kidney Tissue Excise->Homogenize Culture Quantitative Bacterial Culture Homogenize->Culture

Rabbit Pyelonephritis Model Workflow.

Signaling Pathways

This compound, like other β-lactam antibiotics, does not exert its effect through the modulation of host signaling pathways. Instead, it directly targets bacteria by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This leads to cell lysis and death. Therefore, a signaling pathway diagram is not applicable to the mechanism of action of this compound.

Mechanism of Action Diagram:

CephaloridineMechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->PBP Binds to Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Disrupts Lysis Cell Lysis and Death CellWall->Lysis Leads to

Mechanism of Action of this compound.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines. Appropriate safety precautions and aseptic techniques should be followed throughout all procedures.

References

Cephaloridine as a Positive Control for In Vivo Kidney Toxicity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaloridine is a first-generation cephalosporin antibiotic that, despite being withdrawn from the market due to its nephrotoxic effects, serves as a valuable and well-characterized positive control in preclinical in vivo studies of kidney toxicity.[1] Its mechanism of inducing acute proximal tubular necrosis is well-documented, providing a reliable model to assess the potential nephrotoxicity of novel therapeutic agents.[2] this compound is actively transported into the proximal tubular cells of the kidney, where it accumulates and leads to cellular injury, primarily through the induction of oxidative stress.[2] This document provides detailed application notes and protocols for utilizing this compound as a positive control in rodent models of kidney toxicity.

Mechanism of this compound-Induced Nephrotoxicity

This compound-induced kidney damage is primarily localized to the proximal tubules. The proposed mechanism involves the following key steps:

  • Active Transport and Accumulation: this compound is actively taken up from the blood into the proximal tubular epithelial cells by the organic anion transport system.[2]

  • Oxidative Stress: Once inside the cells, this compound induces significant oxidative stress. This is characterized by the depletion of reduced glutathione (GSH), an increase in oxidized glutathione (GSSG), and the initiation of lipid peroxidation of cellular membranes.[2]

  • Cellular Injury and Necrosis: The overwhelming oxidative stress leads to mitochondrial dysfunction, impaired cellular function, and ultimately, acute tubular necrosis.[2]

Cephaloridine_Nephrotoxicity_Pathway cluster_blood Bloodstream cluster_cell Proximal Tubule Cell Cephaloridine_blood This compound OAT Organic Anion Transporter (OAT) Cephaloridine_blood->OAT Active Transport Cephaloridine_cell Intracellular This compound OAT->Cephaloridine_cell ROS Reactive Oxygen Species (ROS) Generation Cephaloridine_cell->ROS Induces GSH_depletion GSH Depletion ROS->GSH_depletion Leads to Lipid_peroxidation Lipid Peroxidation ROS->Lipid_peroxidation Causes Mitochondrial_dysfunction Mitochondrial Dysfunction GSH_depletion->Mitochondrial_dysfunction Contributes to Lipid_peroxidation->Mitochondrial_dysfunction Contributes to Necrosis Acute Tubular Necrosis Mitochondrial_dysfunction->Necrosis Results in

This compound Nephrotoxicity Signaling Pathway

Experimental Protocols

The following protocols are provided as a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing This compound Administration (Positive Control) Grouping->Dosing Vehicle Vehicle Administration (Negative Control) Grouping->Vehicle Test_Compound Test Compound Administration Grouping->Test_Compound Monitoring Monitoring of Clinical Signs and Body Weight Dosing->Monitoring Vehicle->Monitoring Test_Compound->Monitoring Sample_Collection Blood and Urine Collection (e.g., 24, 48, 72 hours post-dose) Monitoring->Sample_Collection Euthanasia Euthanasia and Kidney Tissue Collection Sample_Collection->Euthanasia Biochemical_Analysis Biochemical Analysis (BUN, Creatinine, etc.) Euthanasia->Biochemical_Analysis Histopathology Histopathological Evaluation (H&E Staining) Euthanasia->Histopathology Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

In Vivo Kidney Toxicity Experimental Workflow
Protocol 1: Induction of Acute Kidney Injury in Rats

  • Animal Model: Male Fischer 344 or Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment with free access to food and water.

  • Positive Control Group: Administer a single dose of this compound at a range of 500-2000 mg/kg via intraperitoneal (IP) or subcutaneous (SC) injection. The dose can be adjusted based on the desired severity of injury.

  • Vehicle Control Group: Administer an equivalent volume of the vehicle used to dissolve this compound (e.g., sterile saline).

  • Sample Collection: Collect blood and urine samples at baseline (pre-dose) and at 24, 48, and 72 hours post-administration.

  • Necropsy: Euthanize animals at the final time point and collect kidneys for histopathological analysis. One kidney should be fixed in 10% neutral buffered formalin, and the other can be snap-frozen for molecular analyses.

Protocol 2: Induction of Acute Kidney Injury in Mice
  • Animal Model: Male or female C57BL/6 or BALB/c mice (8-10 weeks old). Note that there are reported strain and sex differences in susceptibility.

  • Acclimatization: Acclimatize animals for at least one week prior to the experiment with free access to food and water.

  • Positive Control Group: Administer a single dose of this compound at a range of 1000-4000 mg/kg via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Vehicle Control Group: Administer an equivalent volume of the vehicle.

  • Sample Collection: Collect blood and urine samples at baseline and at 24, 48, and 72 hours post-administration.

  • Necropsy: Perform necropsy as described for rats.

Data Presentation: Quantitative Endpoints

The following tables summarize key quantitative data for assessing this compound-induced nephrotoxicity.

Table 1: Recommended this compound Dosing for In Vivo Studies

Animal ModelStrainRoute of AdministrationDose Range (mg/kg)Reference
RatFischer 344Intravenous150, 300, 600[1]
RatSprague-DawleyIntraperitoneal1500
MouseC57BL/6Subcutaneous2000 - 4000
MouseBALB/cSubcutaneous2000 - 4000

Table 2: Key Biomarkers of this compound-Induced Kidney Toxicity

BiomarkerSample TypeExpected ChangeDescription
Blood Urea Nitrogen (BUN)Serum/PlasmaIncreasedA measure of renal function; elevated levels indicate decreased glomerular filtration.
CreatinineSerum/PlasmaIncreasedA waste product filtered by the kidneys; elevated levels indicate impaired kidney function.
Kidney Injury Molecule-1 (KIM-1)Urine/Kidney TissueIncreasedA sensitive and specific biomarker for proximal tubule injury.[1]
ClusterinUrine/Kidney TissueIncreasedA protein upregulated in response to renal injury.
N-acetyl-β-D-glucosaminidase (NAG)UrineIncreasedA lysosomal enzyme released from damaged proximal tubule cells.
Total ProteinUrineIncreasedIndicates damage to the glomerular filtration barrier.

Methodologies for Key Experiments

Biochemical Analysis of Serum/Plasma

Measurement of Blood Urea Nitrogen (BUN) and Creatinine:

  • Collect whole blood via appropriate methods (e.g., tail vein, cardiac puncture) into serum separator tubes.

  • Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

  • Collect the serum supernatant.

  • Analyze BUN and creatinine levels using commercially available colorimetric assay kits according to the manufacturer's instructions. These assays are typically performed on an automated clinical chemistry analyzer.

Histopathological Analysis

Hematoxylin and Eosin (H&E) Staining:

  • Fix kidney tissue in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.

  • Cut 4-5 µm thick sections using a microtome and mount on glass slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Stain with hematoxylin to stain cell nuclei blue/purple.

  • Rinse in water and then differentiate in acid alcohol to remove excess stain.

  • "Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute).

  • Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red.

  • Dehydrate the sections through graded alcohols and clear in xylene.

  • Mount with a coverslip using a permanent mounting medium.

  • Examine under a light microscope for evidence of tubular necrosis, cast formation, and inflammatory cell infiltration.

Conclusion

This compound is a robust and reproducible positive control for inducing acute kidney injury in in vivo models. Its well-defined mechanism of action and the availability of a wide range of established biomarkers make it an indispensable tool for the preclinical safety assessment of new chemical entities. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their kidney toxicity studies.

References

Application Notes and Protocols for Developing a Cephaloridine Treatment Regimen in Veterinary Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for developing a safe and effective treatment regimen for Cephaloridine in a veterinary research setting. The protocols outlined below cover essential stages of preclinical and clinical evaluation, from initial dose-finding to efficacy and safety assessments.

Introduction to this compound

This compound is a first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). Commonly used in veterinary medicine, it is important to note that this compound is poorly absorbed after oral administration and is therefore intended for parenteral (intravenous or intramuscular) use.[2] A significant consideration in the development of a this compound treatment regimen is its potential for dose-dependent nephrotoxicity (kidney damage).[2]

Pharmacokinetic and Pharmacodynamic (PK/PD) Profile

A thorough understanding of this compound's PK/PD properties is crucial for designing an effective dosing schedule. The goal is to maintain drug concentrations at the site of infection above the Minimum Inhibitory Concentration (MIC) for the target pathogen for a sufficient duration.

Table 1: Summary of Available Pharmacokinetic Parameters for this compound in Veterinary Species
ParameterDogCalf (Intravenous)Calf (Intramuscular)
Dosage 15 mg/kg IM10 mg/kg IV10 mg/kg IM
Elimination Half-life (t½) ~3 times longer in dogs with 85% reduction in renal mass[3]1.96 ± 0.16 h[4]2.08 ± 0.14 h[5]
Volume of Distribution (Vd) -0.64 ± 0.06 L/kg[4]0.70 ± 0.07 L/kg[5]
Total Body Clearance (Cl) -225.2 ± 15.1 ml/kg/h[4]235.8 ± 21.9 ml/kg/h[5]
Protein Binding 31%[6]--
Suggested Dosage Regimen Dose modification required in renal dysfunction[3]11.0 mg/kg every 8 hours[4]10 mg/kg every 8 hours[5]

Note: Pharmacokinetic data for cats and horses is limited. Initial studies in these species are essential.

Antimicrobial Spectrum and Susceptibility Testing

Determining the in vitro activity of this compound against a panel of relevant veterinary pathogens is a critical first step.

Table 2: Reported Minimum Inhibitory Concentrations (MICs) for Cephalosporins against Veterinary Pathogens (as a proxy for this compound)
Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus pseudintermediusCephalexin264
Streptococcus canisCephalothin-≥8
Escherichia coliCephalothin832
Pasteurella multocidaCeftiofur0.0150.015

Note: This table provides proxy data. It is imperative to determine this compound-specific MICs for the pathogens of interest.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of veterinary bacterial isolates.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates of interest (e.g., Staphylococcus aureus, Streptococcus spp., Escherichia coli, Pasteurella multocida)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Prepare Bacterial Inoculum: Culture each bacterial isolate overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) control wells.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Experimental Protocols for Regimen Development

Protocol 2: Dose-Finding (Dose Escalation) Study

Objective: To determine the maximum tolerated dose (MTD) and to characterize the dose-limiting toxicities of intravenously administered this compound in the target animal species.

Experimental Workflow:

Dose_Finding_Workflow A Animal Acclimatization & Baseline Health Assessment B Assign Animals to Dose Cohorts (e.g., n=3 per cohort) A->B C Administer Ascending Doses of this compound IV to Cohorts B->C D Intensive Clinical Monitoring for Adverse Events C->D E Collect Blood & Urine for Safety Pathology D->E F Evaluate Data for Dose-Limiting Toxicities (DLTs) E->F F->C Escalate to Next Dose Level if No DLTs G Determine Maximum Tolerated Dose (MTD) F->G H Select Doses for Efficacy Studies G->H

Caption: Workflow for a dose-finding study.

Procedure:

  • Animal Selection: Use healthy, young adult animals of the target species.

  • Dose Escalation: Begin with a low, sub-therapeutic dose and escalate the dose in subsequent cohorts of animals. A common starting dose could be based on data from other species or related compounds.

  • Administration: Administer this compound intravenously.

  • Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in behavior, appetite, and signs of injection site reactions.

  • Safety Pathology: Collect blood and urine samples at baseline and at specified time points after administration to evaluate renal function (creatinine, BUN, urinalysis), hepatic function, and hematology.

  • Dose-Limiting Toxicity (DLT): Define DLTs prior to the study (e.g., a significant increase in serum creatinine).

  • MTD Determination: The MTD is the highest dose at which no more than a predefined proportion of animals experience a DLT.

Protocol 3: Clinical Efficacy Trial

Objective: To evaluate the efficacy of the selected this compound treatment regimen in a model of bacterial infection in the target animal species.

Experimental Workflow:

Efficacy_Trial_Workflow A Animal Acclimatization & Baseline Health Assessment B Induce Standardized Bacterial Infection A->B C Randomly Assign Animals to Treatment Groups (this compound vs. Control) B->C D Initiate Treatment at Onset of Clinical Signs C->D E Monitor Clinical Scores & Pathogen Load D->E F Collect Samples for Pharmacokinetics D->F G Assess Primary & Secondary Efficacy Endpoints E->G H Statistical Analysis of Results G->H

Caption: Workflow for a clinical efficacy trial.

Procedure:

  • Infection Model: Use a validated model of bacterial infection relevant to the intended clinical use of this compound.

  • Treatment Groups: Include a this compound treatment group, a placebo control group, and potentially a positive control group (an approved antibiotic).

  • Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.

  • Treatment Administration: Administer the this compound regimen determined from the dose-finding and pharmacokinetic studies.

  • Efficacy Endpoints: Define primary and secondary efficacy endpoints before the study begins. These may include clinical cure rates, bacteriological cure rates, and reduction in clinical signs.

  • Data Collection: Record all relevant data, including clinical observations, body temperature, and microbiological culture results.

Protocol 4: Target Animal Safety Study

Objective: To evaluate the safety of this compound when administered at and above the recommended therapeutic dose over an extended period. This protocol should be designed in accordance with VICH GL43 guidelines.[4][6]

Experimental Workflow:

Safety_Study_Workflow A Animal Acclimatization & Baseline Health Assessment B Randomly Assign Animals to Dose Groups (1x, 3x, 5x Therapeutic Dose & Control) A->B C Administer this compound for an Extended Period (e.g., 3x the recommended duration) B->C D Daily Clinical Observations C->D F Necropsy & Histopathology at Study Termination C->F E Periodic Blood & Urine Collection for Clinical Pathology D->E E->C G Data Analysis & Safety Assessment F->G

Caption: Workflow for a target animal safety study.

Procedure:

  • Dose Groups: Include groups receiving 1x, 3x, and 5x the proposed therapeutic dose, as well as a control group.

  • Duration: Administer the drug for a period longer than the recommended treatment duration (e.g., three times as long).

  • Clinical Pathology: Monitor hematology, serum chemistry (with a focus on renal and hepatic parameters), and urinalysis at regular intervals.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological examination of all major organs, with a particular focus on the kidneys.

Monitoring for Nephrotoxicity

Given the known risk of nephrotoxicity with this compound, a robust monitoring plan is essential throughout the research program.

Table 3: Parameters for Monitoring Renal Function
ParameterSample TypeFrequency of MonitoringSignificance
Serum Creatinine BloodBaseline, and frequently during and after treatmentA key indicator of glomerular filtration rate (GFR); increases indicate decreased renal function.[8]
Blood Urea Nitrogen (BUN) BloodBaseline, and frequently during and after treatmentAnother indicator of GFR, though can be influenced by diet and hydration status.[8]
Urinalysis UrineBaseline, and frequently during and after treatmentTo assess for proteinuria, glucosuria, and the presence of casts, which can indicate tubular damage.[9]
Urine Protein:Creatinine (UPC) Ratio UrineBaseline, and as indicated by urinalysisQuantifies protein loss in the urine, an early sign of glomerular damage.[10]
Novel Renal Biomarkers (e.g., SDMA, NGAL) Blood, UrineBaseline, and as needed for early detectionMay detect kidney injury earlier than traditional markers like creatinine.[11][12]
Signaling Pathway of this compound-Induced Nephrotoxicity

The precise signaling pathways are not fully elucidated, but are thought to involve oxidative stress and mitochondrial dysfunction.

Nephrotoxicity_Pathway This compound This compound Proximal_Tubule_Cell Renal Proximal Tubule Cell This compound->Proximal_Tubule_Cell Uptake Mitochondria Mitochondria Proximal_Tubule_Cell->Mitochondria Oxidative_Stress Increased Oxidative Stress Proximal_Tubule_Cell->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Mitochondria->Mitochondrial_Damage Dysfunction Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Lipid_Peroxidation->Mitochondrial_Damage Cell_Death Apoptosis/Necrosis Mitochondrial_Damage->Cell_Death

Caption: Putative pathway of this compound nephrotoxicity.

Conclusion

The development of a this compound treatment regimen for veterinary use requires a systematic and rigorous scientific approach. The protocols and information provided in these application notes offer a framework for conducting the necessary in vitro and in vivo studies to establish a safe and effective dosing regimen. Close attention to the potential for nephrotoxicity and adherence to established guidelines for veterinary drug development are paramount to the successful and ethical advancement of this compound in veterinary medicine.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Cephaloridine-Induced Nephrotoxicity in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing common issues encountered during in vivo studies of Cephaloridine-induced nephrotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

A1: this compound-induced nephrotoxicity is primarily caused by its accumulation in the proximal tubular cells of the kidney.[1][2] The drug is actively transported into these cells by the organic anion transporter 1 (OAT1).[2][3] However, its exit across the luminal membrane is restricted, leading to high intracellular concentrations.[1][4] This accumulation induces oxidative stress, characterized by the depletion of reduced glutathione (GSH), an increase in oxidized glutathione, and lipid peroxidation, ultimately leading to acute tubular necrosis.[1][2][5]

Q2: Which animal models are most commonly used to study this compound nephrotoxicity?

A2: Rats, particularly Fischer-344 and Sprague-Dawley strains, and rabbits are the most frequently used laboratory animals for studying this compound-induced kidney injury.[6][7][8] It's important to note that susceptibility can be age-dependent, with older rats showing increased vulnerability to nephrotoxic effects.[9]

Q3: What are the typical biochemical and histopathological signs of this compound-induced kidney damage?

A3: Key biochemical indicators include elevated blood urea nitrogen (BUN) and serum creatinine levels.[10][11] Urinalysis may show increased excretion of N-acetyl-beta-D-glucosaminidase (NAG), glucose, lactate, and various amino acids.[10][11] Histopathologically, the primary finding is acute necrosis of the proximal tubular epithelial cells, particularly in the S2 segment of the renal cortex.[6]

Q4: Can this compound-induced nephrotoxicity be prevented or mitigated?

A4: Yes, several strategies have been shown to mitigate the nephrotoxic effects of this compound. These include:

  • Co-administration of transport inhibitors: Probenecid can competitively inhibit the organic anion transport system, reducing the uptake of this compound into renal tubular cells.[3][12]

  • Use of other beta-lactams: Piperacillin and cephalothin have demonstrated a protective effect, potentially by inhibiting the transport of this compound.[10][13]

  • Antioxidant therapy: Antioxidants like promethazine, N,N'-diphenyl-p-phenylenediamine (DPPD), and probucol can counteract the oxidative stress induced by this compound.[3][5][14]

  • Saline administration: Administering this compound in a more dilute saline solution has been shown to reduce renal damage.[7][15]

Troubleshooting Guides

Problem 1: High variability in the degree of nephrotoxicity observed between animals in the same treatment group.

  • Possible Cause 1: Age and strain differences. Susceptibility to this compound can vary with age and the specific strain of the laboratory animal used.[9]

    • Solution: Ensure that all animals within a study are of the same age and from the same supplier. Clearly report the strain and age in your experimental records.

  • Possible Cause 2: Dehydration status. The hydration level of the animals can influence the concentration of this compound in the renal tubules.

    • Solution: Ensure all animals have ad libitum access to water. Monitor for signs of dehydration. Consider administering a standardized volume of saline to ensure consistent hydration across all animals.[15]

  • Possible Cause 3: Inconsistent drug administration. Variations in the injection site or rate of administration can affect the pharmacokinetics of this compound.

    • Solution: Standardize the route and technique of administration. For intravenous injections, ensure a consistent rate of infusion.

Problem 2: Difficulty in establishing a consistent, sublethal model of nephrotoxicity.

  • Possible Cause 1: Inappropriate dosage. The dose required to induce nephrotoxicity can vary significantly between species and strains.

    • Solution: Conduct a dose-ranging study to determine the optimal dose of this compound that induces measurable kidney damage without causing excessive mortality. Doses in the range of 150-600 mg/kg have been used in rats.[6][16]

  • Possible Cause 2: Timing of endpoint assessment. The peak of renal injury may occur at different time points depending on the dose and animal model.

    • Solution: Perform a time-course experiment to identify the optimal time point for assessing nephrotoxicity. Typically, assessments are made 24 to 48 hours after this compound administration.[11]

Problem 3: Unexpected mortality in the this compound-treated group.

  • Possible Cause 1: Excessive dosage. The administered dose may be too high for the specific animal model.

    • Solution: Re-evaluate the dosage based on literature for the specific species and strain. Consider a dose-reduction study.

  • Possible Cause 2: Pre-existing renal impairment. Animals may have underlying kidney issues that make them more susceptible.

    • Solution: Ensure the use of healthy animals from a reputable supplier. Consider performing baseline renal function tests before initiating the experiment.

Experimental Protocols

Protocol 1: Induction of this compound Nephrotoxicity in Rats
  • Animal Model: Male Fischer-344 rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a 600 mg/kg dose in a 250g rat, dissolve 150 mg in an appropriate volume for intravenous injection).[6][16]

  • Administration: Administer a single dose of this compound (e.g., 600 mg/kg) via intravenous injection.[6][16] The control group receives an equivalent volume of saline.

  • Monitoring: Monitor animals for clinical signs of toxicity.

  • Endpoint Collection: At 24 hours post-injection, collect blood via cardiac puncture for serum biochemistry (BUN, creatinine).[6][16] Euthanize the animals and collect the kidneys for histopathological analysis.

Protocol 2: Mitigation of Nephrotoxicity with Piperacillin
  • Animal Model: Rabbits.

  • Acclimatization: As described in Protocol 1.

  • Drug Preparation:

    • Prepare this compound solution as described in Protocol 1 (e.g., for a 300 mg/kg dose).[10][17]

    • Prepare Piperacillin solution for infusion (e.g., to deliver 1 mg/kg/min).[10][17]

  • Administration:

    • Begin a continuous intravenous infusion of Piperacillin (1 mg/kg/min).[10][17]

    • After 45 minutes of Piperacillin infusion, administer a single intravenous bolus of this compound (300 mg/kg).[10][17]

    • Continue the Piperacillin infusion for a total of 225 minutes.[10][17]

    • The control group receives this compound alone. A sham group receives saline.

  • Endpoint Collection: Collect blood and urine at baseline and 24 hours post-Cephaloridine administration for analysis of BUN, serum creatinine, and urinary NAG.[10][17]

Quantitative Data Summary

Table 1: Effect of Piperacillin on this compound-Induced Nephrotoxicity Markers in Rabbits

Treatment GroupBUN (mg/dl)Serum Creatinine (mg/dl)Urinary NAG (units/mg creatinine)
This compound (300 mg/kg)Significant IncreaseSignificant IncreaseSignificant Increase
This compound + PiperacillinNo Significant IncreaseNo Significant IncreaseNo Significant Increase

Data summarized from findings reported in studies on the protective effect of piperacillin.[10][17]

Table 2: Dose-Dependent Effects of this compound on Renal Function in Fischer-344 Rats (24h post-injection)

Dose (mg/kg)BUNSerum CreatinineHistopathology (Proximal Tubular Necrosis)
150No significant changeNo significant changeNone
300No significant changeNo significant changeNone
600Slight increaseSlight increaseMild

Data summarized from transcriptomic analysis studies.[6][16]

Visualizations

Cephaloridine_Nephrotoxicity_Pathway cluster_blood Bloodstream cluster_cell Proximal Tubule Cell Ceph_blood This compound OAT1 OAT1 Ceph_blood->OAT1 Uptake Ceph_cell Intracellular This compound OAT1->Ceph_cell ROS ROS Ceph_cell->ROS Induces Mito Mitochondrial Damage Ceph_cell->Mito Directly Damages GSH GSH ROS->GSH Depletes ROS->Mito Causes Necrosis Cell Necrosis Mito->Necrosis Probenecid Probenecid Probenecid->OAT1 Inhibits Antioxidants Antioxidants Antioxidants->ROS Scavenges

Caption: Signaling pathway of this compound-induced nephrotoxicity and points of intervention.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Acclimatization Animal Acclimatization (1 week) Group_Assignment Random Group Assignment (Control, Ceph, Ceph+Mitigator) Acclimatization->Group_Assignment Baseline Baseline Sample Collection (Blood, Urine) Group_Assignment->Baseline Dosing Drug Administration (this compound +/- Mitigating Agent) Baseline->Dosing Monitoring Clinical Observation (24-48 hours) Dosing->Monitoring Endpoint_Collection Endpoint Sample Collection (Blood, Urine, Kidneys) Monitoring->Endpoint_Collection Analysis Biochemical & Histopathological Analysis Endpoint_Collection->Analysis

Caption: General experimental workflow for studying this compound nephrotoxicity.

References

Technical Support Center: Cephaloridine Degradation Kinetics and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation kinetics of Cephaloridine in solution and its appropriate storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the degradation of this compound in solution?

The stability of this compound in an aqueous solution is significantly influenced by the pH of the solution. Generally, this compound is more stable in acidic conditions and degrades as the pH increases towards neutral and alkaline levels.

Q2: How does temperature affect the stability of this compound solutions?

Temperature is a critical factor in the degradation kinetics of this compound. As with most chemical reactions, the rate of degradation increases with a rise in temperature. To ensure the stability of this compound solutions, it is crucial to store them at recommended cool temperatures.

Q3: What are the recommended storage conditions for this compound solutions?

For short-term storage (up to 24 hours), solutions are generally kept at room temperature. For longer-term storage, refrigeration at 2-8°C is recommended. For extended periods, solutions should be stored frozen at -20°C or below.[1] Aqueous solutions (20% w/v) can be stable for up to four weeks when stored at 4°C in the dark.[2]

Q4: What is the main degradation pathway for this compound?

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the β-lactam ring.[3] This reaction is catalyzed by both hydrogen ions (acid-catalyzed) and hydroxide ions (base-catalyzed).

Q5: Are there any specific light sensitivity considerations for this compound solutions?

While pH and temperature are the most critical factors, it is good practice to protect this compound solutions from light to minimize any potential photodegradation. Studies have shown stability for up to 24 hours at room temperature and 7 days at +4°C without light protection, but prolonged exposure should be avoided.[1]

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Prepared this compound Solutions

Possible Cause 1: Incorrect pH of the Solution

  • Troubleshooting Step: Measure the pH of the buffer or solvent used to prepare the this compound solution.

  • Resolution: Ensure the pH is in the acidic range (ideally below 7) for enhanced stability. If the application allows, adjust the pH using an appropriate buffer system.

Possible Cause 2: High Storage Temperature

  • Troubleshooting Step: Verify the storage temperature of the solution.

  • Resolution: Store this compound solutions at the recommended temperatures (2-8°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles.

Possible Cause 3: Microbial Contamination

  • Troubleshooting Step: Visually inspect the solution for any signs of turbidity or microbial growth.

  • Resolution: Prepare solutions using sterile techniques and sterile-filtered solvents. Store in sterilized containers.

Issue 2: Inconsistent Results in HPLC Analysis of this compound Stability Samples

Possible Cause 1: Inadequate Sample Preparation

  • Troubleshooting Step: Review the sample dilution and handling procedures.

  • Resolution: Ensure accurate and consistent dilutions. Use a validated sample diluent that maintains the stability of this compound during the analysis time.

Possible Cause 2: Chromatographic Problems (Peak Tailing, Broadening, or Splitting)

  • Troubleshooting Step: Examine the chromatograms for peak shape issues.

  • Resolution:

    • Peak Tailing: May indicate secondary interactions with the column. Consider adjusting the mobile phase pH or using a different column.

    • Peak Broadening: Could be due to a void in the column, a slow injection, or a mismatch between the sample solvent and the mobile phase.

    • Peak Splitting: Often caused by a partially clogged frit or a problem with the column bed.

Possible Cause 3: Degradation During Analysis

  • Troubleshooting Step: Assess the stability of this compound in the autosampler over the course of the analytical run.

  • Resolution: If degradation is observed, consider using a cooled autosampler or reducing the run time.

Quantitative Data on Degradation Kinetics

The degradation of this compound in solution typically follows first-order kinetics. The rate of degradation is highly dependent on pH and temperature.

Table 1: First-Order Degradation Rate Constant of this compound at a Specific Condition

pHTemperature (°C)Half-life (t½) in hoursFirst-Order Rate Constant (k) in hr⁻¹
1.035~25~0.0277

Note: This value is calculated from the reported half-life of approximately 25 hours for the hydrolysis of the β-lactam bond under these conditions.[3] More extensive quantitative data across a wider range of pH and temperatures is needed for a comprehensive kinetic model.

Experimental Protocols

Protocol: Determination of this compound Stability in Aqueous Solution using HPLC

1. Objective: To determine the degradation kinetics of this compound in an aqueous solution at a specific pH and temperature.

2. Materials:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Buffer salts (e.g., phosphate, citrate) for pH adjustment

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a C18 reversed-phase column

3. Preparation of Solutions:

  • Buffer Preparation: Prepare the desired buffer solution at the target pH (e.g., pH 4, 7, and 9) and filter it through a 0.45 µm membrane filter.

  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the prepared buffer to make a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solutions: Dilute the stock solution with the same buffer to obtain working solutions at the desired concentration for HPLC analysis (e.g., 100 µg/mL).

4. Stability Study:

  • Dispense aliquots of the working solution into several vials.

  • Place the vials in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired study temperature (e.g., 25°C, 40°C, 60°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial and immediately cool it in an ice bath to quench the degradation reaction.

  • If necessary, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Chromatographic Conditions (Representative):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 85:15 (v/v) ratio of buffer to organic solvent.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the samples from the stability study at each time point.

    • Record the peak area of the this compound peak.

6. Data Analysis:

  • Plot the natural logarithm of the this compound concentration (or peak area) versus time.

  • If the plot is linear, the degradation follows first-order kinetics.

  • The slope of the line will be equal to the negative of the first-order degradation rate constant (-k).

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Degradation_Pathway This compound This compound (Active β-lactam ring) Hydrolysis Hydrolysis (H⁺ or OH⁻ catalyzed) This compound->Hydrolysis Inactive_Product Inactive Degradation Product (Opened β-lactam ring) Hydrolysis->Inactive_Product

Caption: Primary degradation pathway of this compound in solution.

Experimental_Workflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis Prep_Buffer Prepare Buffer at Target pH Prep_Stock Prepare this compound Stock Solution Prep_Buffer->Prep_Stock Prep_Working Prepare Working Solutions Prep_Stock->Prep_Working Incubate Incubate at Set Temperature Prep_Working->Incubate Sample Sample at Time Intervals Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis (Calculate k and t½) HPLC->Data

Caption: Workflow for a this compound stability study.

References

avoiding experimental artifacts with Cephaloridine in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Cephaloridine in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid potential experimental artifacts, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in vitro?

A1: this compound-induced cytotoxicity is primarily driven by its accumulation within cells, leading to oxidative stress and mitochondrial dysfunction.[1] this compound is actively transported into renal proximal tubular cells, causing high intracellular concentrations.[1] This leads to the depletion of reduced glutathione (GSH), an increase in oxidized glutathione (GSSG), and subsequent lipid peroxidation of cellular membranes.[1][2][3]

Q2: How can this compound affect mitochondrial function in my cell cultures?

A2: this compound can impair mitochondrial function through several mechanisms:

  • Inhibition of Substrate Transport: It inhibits the mitochondrial transport and oxidation of substrates for the tricarboxylic acid (TCA) cycle and is a potent inhibitor of carnitine transport, which is crucial for fatty acid oxidation.[4]

  • Induction of Oxidative Stress: this compound promotes the generation of reactive oxygen species (ROS) within mitochondria.[5] This can be exacerbated by the translocation of protein kinase C delta (PKCδ) into the mitochondria, further enhancing free radical production.[5]

  • Impaired Respiration: The antibiotic can decrease the uptake of and respiration with mitochondrial substrates like succinate.[2]

Q3: Can this compound interfere with common cell-based assays?

A3: Yes, this compound has been reported to interfere with certain biochemical assays. For instance, it can interfere with the Jaffé reaction used for creatinine measurement, which could be relevant in studies involving kidney cell models.[6] It is crucial to run appropriate controls to assess for any direct interaction of this compound with your assay reagents.

Q4: What is the stability of this compound in cell culture media?

A4: While aqueous solutions of this compound are relatively stable under refrigerated and dark conditions, its stability in complex cell culture media at 37°C over extended incubation periods can be a concern.[4] Components in the media, such as certain amino acids or metal ions, could potentially interact with or degrade the compound, leading to inconsistent effects.[7] It is advisable to prepare fresh this compound solutions for each experiment and minimize prolonged incubation times when possible.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: High variability in cytotoxicity results between experiments.
Potential Cause Troubleshooting Step Rationale
Inconsistent this compound Activity Prepare fresh stock solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles.This compound may degrade over time in solution, especially at warmer temperatures or with exposure to light, leading to variable active concentrations.
Cell Density and Health Standardize cell seeding density and ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.Cell density and health can significantly impact their susceptibility to cytotoxic agents.
Media Composition Use a consistent batch of cell culture medium and serum. If preparing your own medium, ensure precise and consistent component concentrations.Variations in media components, such as amino acids that support GSH synthesis, can alter cellular responses to this compound.[3]
Issue 2: Unexpected levels of oxidative stress observed in control groups.
Potential Cause Troubleshooting Step Rationale
Light-Induced ROS Production Protect this compound-containing media and cell cultures from direct light exposure.Some compounds can be phototoxic and generate reactive oxygen species upon exposure to light.
Media Components Evaluate the components of your cell culture media for pro-oxidant properties. Consider using fresh media for each experiment.Certain media components can auto-oxidize over time, contributing to baseline oxidative stress.
Assay Interference Run a cell-free control with this compound and your oxidative stress indicator dye to check for direct chemical reactions.This compound may directly interact with the fluorescent or colorimetric probes used to measure ROS.
Issue 3: Discrepancy between cytotoxicity and target engagement assays.
Potential Cause Troubleshooting Step Rationale
Off-Target Cytotoxicity Measure markers of oxidative stress (GSH/GSSG ratio, lipid peroxidation) and mitochondrial dysfunction (e.g., mitochondrial membrane potential) in parallel with your primary endpoint.The observed cell death may be due to generalized cellular stress rather than the specific mechanism you are investigating.
Basolateral vs. Apical Exposure For polarized cells (e.g., renal proximal tubule cells), consider using a two-chamber culture system to expose cells to this compound from the basolateral side.[8]The expression and localization of transporters responsible for this compound uptake can differ between the apical and basolateral membranes, affecting intracellular drug concentration and subsequent toxicity.[8]

Experimental Protocols

Key Experiment: Assessing this compound-Induced Oxidative Stress

This protocol provides a method for measuring changes in intracellular glutathione levels, a key indicator of oxidative stress.

Materials:

  • Cell line of interest (e.g., LLC-RK1)

  • This compound

  • GSH/GSSG-Glo™ Assay kit (or equivalent)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates (white-walled for luminescence assays)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control group.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 4, 8, 12, 24 hours).

  • Assay:

    • Follow the manufacturer's instructions for the GSH/GSSG-Glo™ Assay.

    • Briefly, this involves washing the cells with PBS, followed by lysis to release intracellular glutathione.

    • The assay uses a luciferin-based probe to measure total glutathione (GSH + GSSG) and a separate reaction with a masking reagent to measure only GSSG.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the concentrations of total glutathione and GSSG from a standard curve.

    • Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

    • Calculate the GSH/GSSG ratio for each treatment group and compare it to the vehicle control. A decrease in this ratio is indicative of oxidative stress.

Data Presentation:

TreatmentTotal Glutathione (µM)GSSG (µM)GSH (µM)GSH/GSSG Ratio
Vehicle Control
This compound (Low Conc.)
This compound (High Conc.)

Visualizations

Signaling Pathway of this compound-Induced Cytotoxicity

Cephaloridine_Cytotoxicity cluster_cell Cell Ceph_in This compound (Intracellular) PKC_delta PKCδ Translocation Ceph_in->PKC_delta ROS Increased ROS Ceph_in->ROS TCA_inhib TCA Cycle Substrate Transport Inhibition Ceph_in->TCA_inhib Carn_inhib Carnitine Transport Inhibition Ceph_in->Carn_inhib Mito Mitochondrion PKC_delta->Mito Mito->ROS GSH_dep GSH Depletion ROS->GSH_dep Lipid_perox Lipid Peroxidation ROS->Lipid_perox Cell_death Cell Death GSH_dep->Cell_death Lipid_perox->Cell_death TCA_inhib->Mito Carn_inhib->Mito Ceph_ext This compound (Extracellular) Transporter Organic Anion Transporter Ceph_ext->Transporter Transporter->Ceph_in

Caption: this compound cellular uptake and downstream cytotoxic effects.

Experimental Workflow for Investigating this compound Artifacts

Cephaloridine_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fresh This compound Stock C Treat Cells with This compound & Controls A->C B Seed Cells at Standardized Density B->C D Incubate for Defined Timepoints C->D E Primary Assay (e.g., Target Activity) D->E F Cytotoxicity Assay (e.g., LDH, CellTiter-Glo) D->F G Oxidative Stress Assay (e.g., GSH/GSSG) D->G H Mitochondrial Function Assay (e.g., TMRE, Seahorse) D->H I Data Interpretation E->I F->I G->I H->I

Caption: Workflow for mitigating and identifying this compound artifacts.

Logical Relationship for Troubleshooting High Variability

Troubleshooting_Variability A High Variability in Results B Inconsistent Drug Activity? A->B C Variable Cell State? A->C D Inconsistent Media? A->D E Prepare Fresh Stock B->E F Standardize Seeding C->F G Use Consistent Media Batch D->G

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Interpreting Cephaloridine Susceptibility Test Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting Cephaloridine susceptibility test results.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound susceptibility testing.

Issue 1: Susceptible Result in Initial Screen, but Treatment Failure in an In Vivo Model

  • Question: Our initial disk diffusion/broth microdilution assay showed that our bacterial isolate is susceptible to this compound, but our in vivo experiments are showing treatment failure. What could be the cause of this discrepancy?

  • Answer: This is a common and complex issue often linked to the presence of β-lactamase enzymes and the "inoculum effect."

    • β-Lactamase Production: Many bacteria produce β-lactamase enzymes that can inactivate β-lactam antibiotics like this compound. This compound is known to be more susceptible to hydrolysis by certain staphylococcal penicillinases than other cephalosporins like cephalothin.[1] Some β-lactamases, such as the Type IIIa enzyme, show significant activity against this compound. The level of β-lactamase production can vary, and a standard, low-inoculum susceptibility test may not reveal the full extent of resistance.

    • Inoculum Effect: The "inoculum effect" is a phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases significantly with a higher bacterial load.[2] This is particularly relevant for β-lactamase-producing organisms. A standard laboratory inoculum (e.g., 10^5 CFU/mL) may be effectively inhibited by this compound. However, at the higher bacterial densities often present at the site of an infection, the concentration of β-lactamase can be sufficient to degrade the antibiotic, leading to treatment failure. Studies have shown that with large inocula, the MICs of this compound against β-lactamase-producing E. coli can be significantly elevated.

    Troubleshooting Steps:

    • Perform a β-Lactamase Test: Use a direct method to test for β-lactamase production.

      • Chromogenic Methods (e.g., Nitrocefin/Cefinase disk): This is a rapid and sensitive test. A color change (typically yellow to red) indicates the hydrolysis of the β-lactam ring, confirming the presence of β-lactamase.[3] This method is considered reliable for detecting β-lactamase production in various bacteria including Staphylococcus spp. and Enterococcus spp.[4]

      • Acidimetric and Iodometric Methods: These are alternative methods for detecting β-lactamase activity.[1][4]

    • Repeat MIC Testing with a Higher Inoculum: Perform a broth microdilution test with a higher inoculum (e.g., 10^7 CFU/mL) to simulate in vivo conditions and assess for an inoculum effect. A significant increase in the MIC compared to the standard inoculum test suggests that the inoculum effect is a likely cause of the discrepancy.

Issue 2: Discrepancy Between Disk Diffusion and Broth Microdilution Results

  • Question: We are observing conflicting results for this compound susceptibility between our Kirby-Bauer disk diffusion assay and our broth microdilution (MIC) test. How should we interpret this?

  • Answer: Discrepancies between these two methods can arise from several factors.

    • Methodological Differences: Disk diffusion relies on the diffusion of the antibiotic through the agar, which can be influenced by the properties of the agar and the antibiotic itself. Broth microdilution provides a direct measure of the antibiotic concentration required to inhibit growth in a liquid medium.

    • β-Lactamase Activity: As mentioned previously, the expression and activity of β-lactamases can lead to conflicting results. In a disk diffusion test, the continuous diffusion of the antibiotic from the disk might overcome a low level of β-lactamase production, resulting in a susceptible zone. In contrast, in a broth microdilution well with a fixed antibiotic concentration, the enzyme may have sufficient time to degrade the antibiotic, leading to a resistant result.

    • Lack of Standardized Interpretive Criteria: A significant challenge with older antibiotics like this compound is the lack of current, universally accepted interpretive breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5] Historical breakpoints may not be appropriate for all organisms or may not accurately predict clinical outcomes with contemporary resistance mechanisms.

    Troubleshooting Steps:

    • Prioritize Broth Microdilution (MIC) Results: The MIC value from a broth microdilution test is a quantitative measure and is generally considered the "gold standard" for determining antimicrobial susceptibility.

    • Perform a β-Lactamase Test: As with the previous issue, confirming the presence of β-lactamases is crucial for understanding the potential for resistance.

    • Consider the Historical Context of Breakpoints: Be aware that historical breakpoints for this compound may not be reflective of current resistance patterns. Interpret results with caution and in conjunction with mechanistic data (i.e., presence of β-lactamases).

Issue 3: Intermediate Susceptibility Result for this compound

  • Question: Our susceptibility test has yielded an "Intermediate" result for this compound. How should we proceed with our research?

  • Answer: An "Intermediate" result indicates that the MIC of this compound for the isolate is approaching attainable blood and tissue concentrations and that the therapeutic response may be lower than for susceptible strains.[6]

    Interpretation and Recommendations:

    • Consider the Site of Infection in In Vivo Models: If your research involves an in vivo model, the site of infection is critical. For infections in body compartments where the drug concentrates (e.g., the urinary tract for renally excreted drugs), an intermediate result may still suggest potential efficacy.[7][8]

    • Investigate Resistance Mechanisms: An intermediate result should prompt an investigation into the underlying resistance mechanisms. The presence of a β-lactamase is a strong possibility.

    • Consider Dose-Response Studies: In a drug development context, an intermediate result for a lead compound might warrant further investigation through dose-response studies to determine if higher, yet non-toxic, concentrations can achieve efficacy.

    • Avoid Monotherapy in High-Burden Infections: For in vivo studies of infections with a high bacterial load, relying on an agent with an intermediate susceptibility is risky due to the potential for the inoculum effect.

Data Presentation

Table 1: Factors Influencing this compound Susceptibility Test Interpretation

FactorDescriptionImpact on this compound SusceptibilityRecommended Action
β-Lactamase Production Enzymatic degradation of the β-lactam ring of this compound.Can lead to false susceptibility at standard inocula and treatment failure in vivo.Perform a direct β-lactamase test (e.g., Nitrocefin).
Inoculum Effect Increase in MIC at higher bacterial densities.[2]Particularly pronounced for β-lactamase-producing strains, leading to discrepancies between in vitro and in vivo results.Repeat MIC testing with a higher inoculum (e.g., 10^7 CFU/mL).
Lack of Current Breakpoints Absence of updated, standardized interpretive criteria from CLSI and EUCAST for this compound.[5]Makes definitive categorization as "Susceptible," "Intermediate," or "Resistant" challenging and potentially misleading.Interpret results based on MIC values in conjunction with mechanistic data, rather than relying solely on historical breakpoints.
Discrepancies Between Methods Conflicting results between disk diffusion and broth microdilution.Can arise from differences in methodology and the influence of β-lactamases.Prioritize MIC results from broth microdilution and investigate for β-lactamase production.

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test (General Procedure)

This protocol is a generalized procedure based on the Kirby-Bauer method.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9][10] This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[10]

  • Application of Antibiotic Disks:

    • Using sterile forceps or a disk dispenser, place a this compound-impregnated disk onto the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

    • Compare the measured zone diameter to historical interpretive charts, keeping in mind the limitations of outdated breakpoints.

Protocol 2: Broth Microdilution MIC Test (General Procedure)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the Kirby-Bauer method.

    • Dilute this suspension in Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions, resulting in a final volume of 100 µL per well.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10] This can be determined by visual inspection or with a microplate reader.

Mandatory Visualization

Caption: Workflow for this compound Susceptibility Testing and Troubleshooting.

signaling_pathway This compound This compound pbp Penicillin-Binding Proteins (PBPs) (Cell Wall Synthesis) This compound->pbp Inhibits beta_lactamase β-Lactamase Enzyme This compound->beta_lactamase Substrate for cell_death Bacterial Cell Death pbp->cell_death Leads to inactive_this compound Inactive this compound beta_lactamase->inactive_this compound Hydrolyzes to inactive_this compound->pbp Cannot Inhibit resistance Resistance inactive_this compound->resistance

Caption: Mechanism of Action of this compound and β-Lactamase Mediated Resistance.

Frequently Asked Questions (FAQs)

  • Q1: Why can't I find current CLSI or EUCAST breakpoints for this compound?

    • A1: CLSI and EUCAST periodically review and update their breakpoint tables. For many older antibiotics like this compound, breakpoints may no longer be listed for several reasons: the drug is less commonly used in clinical practice, more stable and effective alternatives are available, and for some organisms, susceptibility can be reliably inferred from the results of other antibiotics (e.g., oxacillin for staphylococci).[2][5] It is crucial to avoid using outdated breakpoints from historical documents without understanding the context, as they may not accurately reflect current resistance mechanisms.

  • Q2: What are the recommended quality control (QC) strains for this compound susceptibility testing?

    • A2: While specific QC ranges for this compound are not in the most current CLSI or EUCAST documents, standard QC strains for antimicrobial susceptibility testing should be used to ensure the validity of your testing methodology. These include:

      • Escherichia coli ATCC® 25922™

      • Staphylococcus aureus ATCC® 25923™

      • Pseudomonas aeruginosa ATCC® 27853™

      • Enterococcus faecalis ATCC® 29212™ When performing susceptibility testing, these strains should be run in parallel, and the results for other antibiotics on your panel should fall within their established QC ranges to confirm that the test system is performing correctly.[11][12]

  • Q3: Can I use a β-lactamase inhibitor in combination with this compound to overcome resistance?

    • A3: In theory, a β-lactamase inhibitor could protect this compound from degradation by certain β-lactamases. However, the effectiveness of this approach depends on the specific type of β-lactamase produced by the bacteria and the spectrum of activity of the inhibitor. Not all β-lactamase inhibitors are effective against all types of β-lactamases.[13] For research purposes, this could be an area of investigation, but there are no established clinical breakpoints for this compound in combination with a β-lactamase inhibitor.

  • Q4: Are there automated systems that can accurately determine this compound susceptibility?

    • A4: Many automated susceptibility testing systems may not include this compound on their standard panels due to its limited current clinical use. If this compound is included, it is important to be aware that automated systems can sometimes have discrepancies with manual methods, particularly for β-lactam antibiotics and organisms that produce inducible β-lactamases. These systems often use a lower inoculum, which may not detect the inoculum effect. If you are using an automated system and encounter unexpected results, it is advisable to confirm them with a manual reference method like broth microdilution.

  • Q5: How does the stability of this compound in solution affect susceptibility test results?

    • A5: Like many β-lactam antibiotics, this compound can be susceptible to hydrolysis in solution over time, which can be influenced by temperature and pH. It is important to use freshly prepared antibiotic solutions for your assays and to follow the manufacturer's instructions for storage of stock solutions. Degradation of the antibiotic in the test medium could lead to an overestimation of resistance (i.e., a falsely high MIC).

References

Navigating the Nuances of Cephaloridine: A Technical Guide to pH Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cephaloridine. This resource is designed for researchers, scientists, and drug development professionals to effectively manage the inherent pH sensitivity of this compound in experimental settings. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Common Issues with this compound pH Sensitivity

Issue Potential Cause Recommended Solution
Loss of Potency in Solution Degradation of the β-lactam ring due to inappropriate pH. This compound is susceptible to hydrolysis in acidic, neutral, and alkaline conditions.[1]Prepare fresh solutions of this compound immediately before use. If storage is necessary, use a validated, buffered solution at a pH known to maximize stability (see Data Presentation section). Store at reduced temperatures (2-8°C) to slow degradation, though this will not prevent it entirely.
Inconsistent Assay Results pH shifts in the experimental medium during the assay. This can be caused by cellular metabolism, addition of reagents, or inadequate buffering capacity.Utilize a robust buffering system in your experimental medium to maintain a constant pH. Regularly monitor the pH of your solutions throughout the experiment, especially in long-term studies. Consider the buffering capacity of your chosen system in the context of your specific experimental conditions.
Precipitate Formation Changes in solubility due to pH adjustments. This compound's solubility can be pH-dependent.Ensure the pH of the solvent is compatible with the desired concentration of this compound. If adjusting the pH, do so gradually while monitoring for any signs of precipitation.
Unexpected Chromatographic Peaks Presence of degradation products from this compound hydrolysis.Use a stability-indicating HPLC method to separate the parent compound from its degradation products. This will allow for accurate quantification of the intact drug. Refer to the Experimental Protocols section for a general HPLC methodology.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing a this compound stock solution?

A1: While this compound is unstable across a broad pH range, acidic conditions below pH 4 are generally favored for short-term storage to minimize the rate of hydrolysis. However, it is crucial to note that even under these conditions, degradation occurs. The most reliable practice is to prepare solutions fresh for each experiment.

Q2: How does temperature affect the pH sensitivity of this compound?

A2: Temperature significantly accelerates the degradation of this compound at all pH values. Hydrolysis of the β-lactam ring is a chemical reaction, and like most chemical reactions, its rate increases with temperature. Therefore, it is recommended to keep this compound solutions cooled when not in immediate use and to conduct experiments at the lowest feasible temperature compatible with the experimental design.

Q3: Can I use a universal buffer for my experiments involving this compound?

A3: While a universal buffer might seem convenient, it is more important to select a buffer system that is effective in the specific pH range of your experiment and has sufficient buffering capacity to counteract any potential pH shifts. The choice of buffer should be validated to ensure it does not catalyze the degradation of this compound.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway for this compound is the hydrolysis of the β-lactam ring. This leads to the formation of an inactive open-ring compound. The specific nature of the degradation products can vary depending on whether the hydrolysis occurs under acidic, neutral, or alkaline conditions.

Q5: How can I confirm that the loss of activity in my experiment is due to pH instability?

A5: To confirm pH-related degradation, you can run a parallel control experiment where the pH is rigorously maintained at a level known to be more stable for this compound. Additionally, you can use an analytical technique like HPLC to quantify the amount of intact this compound remaining at different time points and under different pH conditions.

Data Presentation: pH-Dependent Stability of this compound

The quantitative data on the stability of this compound across a wide range of pH values is limited in publicly available literature. However, the following table summarizes the known data point for its stability in acidic conditions. Researchers should perform their own stability studies under their specific experimental conditions.

pHTemperature (°C)Half-life (t½)Reference
1.035~25 hours[1]
Neutral-Data not readily available-
Alkaline-Data not readily available-

Note: The degradation of this compound is known to be faster in neutral and alkaline solutions compared to acidic solutions, but specific quantitative data is not consistently reported.

Experimental Protocols

Protocol: pH Stability Testing of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound at different pH values. Specific parameters may need to be optimized for your equipment and experimental needs.

1. Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffers (e.g., potassium phosphate monobasic, sodium phosphate dibasic)

  • Acids (e.g., phosphoric acid, hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Volumetric flasks and pipettes

2. Preparation of Buffer Solutions:

  • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9). Phosphate buffers are commonly used.

  • Ensure the final buffer concentration is sufficient to maintain the pH throughout the experiment (e.g., 20-50 mM).

  • Filter all buffer solutions through a 0.45 µm filter before use.

3. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., water or a small amount of organic solvent followed by dilution with water) to prepare a concentrated stock solution.

4. Stability Study Setup:

  • For each pH to be tested, dilute the this compound stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately dilute the aliquot with the mobile phase to stop further degradation and prepare it for HPLC analysis.

5. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for cephalosporin analysis is a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of this compound from its degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintain a constant temperature, for example, 30°C.

  • Detection Wavelength: Monitor the absorbance at the λmax of this compound (approximately 240 nm).

  • Injection Volume: Typically 10-20 µL.

6. Data Analysis:

  • Record the peak area of the intact this compound at each time point for each pH.

  • Plot the natural logarithm of the this compound concentration (or peak area) versus time.

  • The degradation of this compound typically follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Mandatory Visualizations

This compound Degradation Workflow

The following diagram illustrates a typical workflow for investigating the pH-dependent degradation of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_ceph Prepare this compound Stock Solution mix Mix this compound with Buffers prep_ceph->mix prep_buff Prepare Buffer Solutions (Varying pH) prep_buff->mix incubate Incubate at Constant Temperature mix->incubate sample Sample at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Kinetics & Half-life) hplc->data

References

Technical Support Center: Overcoming Cephaloridine Instability in Long-Term In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cephaloridine instability in long-term in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in in-vitro experiments?

This compound's instability arises primarily from the hydrolysis of its β-lactam ring, a characteristic common to penicillin and cephalosporin antibiotics. This degradation is significantly influenced by factors such as pH, temperature, and the composition of the culture medium.[1] The presence of certain ions and enzymes can also catalyze the degradation process.

Q2: What are the primary degradation products of this compound and are they toxic to my cells?

The main degradation pathway of this compound involves the opening of the β-lactam ring. One identified degradation product is (2R)-5-methyl-2-[(1R)-2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. While information on the specific cytotoxicity of all degradation products is limited, studies on this compound itself have shown that it can induce cytotoxicity through mechanisms involving oxidative stress and lipid peroxidation. It is plausible that its degradation products could have similar effects or interfere with experimental assays.

Q3: How quickly does this compound degrade in solution?

Troubleshooting Guides

Issue 1: Loss of this compound Activity Over Time

Symptoms:

  • Decreased or loss of expected biological effect in multi-day or week-long experiments.

  • Inconsistent results between experiments.

Possible Causes:

  • Degradation of this compound due to prolonged incubation at 37°C.

  • Suboptimal pH of the culture medium.

  • Interaction with components in the culture medium, including serum proteins.

Solutions:

  • Optimize Experimental Conditions:

    • Temperature: If experimentally feasible, consider conducting parts of the experiment at a lower temperature to slow degradation.

    • pH: Ensure the cell culture medium is buffered to a stable pH, ideally between 6.0 and 7.0, where many cephalosporins exhibit maximal stability.

  • Frequent Media Changes: Replenish the this compound-containing medium at regular intervals (e.g., every 24 hours) to maintain a therapeutic concentration. The frequency should be determined based on the stability of this compound under your specific experimental conditions.

  • Use of Stabilizers:

    • Antioxidants: The addition of antioxidants, such as Vitamin E or N,N'-diphenyl-p-phenylenediamine (DPPD), to the culture medium can help mitigate oxidative degradation of this compound.

  • Controlled-Release Formulations: Encapsulating this compound in biodegradable microparticles can provide a sustained release, maintaining a more stable concentration over a longer period.

Issue 2: Inaccurate Quantification of this compound Concentration

Symptoms:

  • Discrepancies between the expected and measured concentrations of this compound.

  • High variability in analytical measurements.

Possible Causes:

  • Degradation of this compound during sample collection, storage, or processing.

  • Interference from degradation products or media components in the analytical assay.

  • Inadequate analytical methodology.

Solutions:

  • Standardize Sample Handling:

    • Process samples immediately after collection.

    • If storage is necessary, freeze samples at -80°C to minimize degradation.

    • Perform a stability test of this compound in your specific sample matrix under your storage conditions.

  • Develop a Validated Analytical Method:

    • High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for quantifying this compound.

    • Ensure the method can separate the parent this compound from its degradation products.

    • Use an appropriate internal standard to correct for variations in sample preparation and injection volume.

Data Presentation

Table 1: Factors Influencing this compound Stability in Aqueous Solutions

ParameterConditionEffect on StabilityReference
pH Acidic (e.g., pH 1.0)Half-life of β-lactam ring ~25 hours at 35°C.[1]
Neutral to AlkalineIncreased degradation rate.[1]
Temperature Increased TemperatureAccelerates degradation.
Buffers Phosphate BufferMay catalyze degradation.
Additives Antioxidants (e.g., Vitamin E)Can mitigate oxidative degradation.

Experimental Protocols

Protocol 1: Preparation of Controlled-Release this compound Microparticles (Conceptual)

This protocol provides a general framework based on established methods for encapsulating antibiotics. Optimization for this compound is required.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer

  • Centrifuge

  • Freeze-dryer

Method:

  • Prepare the organic phase: Dissolve a known amount of PLGA in DCM. Add this compound to the PLGA solution and mix until fully dissolved or homogeneously suspended.

  • Prepare the aqueous phase: Use a PVA solution as the aqueous phase.

  • Create the primary emulsion (w/o or o/w):

    • For a water-in-oil (w/o) emulsion, inject the aqueous this compound solution into the organic phase while homogenizing.

    • For an oil-in-water (o/w) emulsion, inject the organic phase into the aqueous PVA solution while stirring vigorously.

  • Solvent evaporation: Continue stirring the emulsion for several hours to allow the DCM to evaporate, leading to the formation of solid microparticles.

  • Collect and wash the microparticles: Centrifuge the microparticle suspension to pellet the particles. Wash the pellets several times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilize the microparticles: Freeze-dry the washed microparticles to obtain a dry powder.

  • Characterize the microparticles: Determine the particle size, drug loading efficiency, and in vitro release profile.

Protocol 2: Quantification of this compound in Cell Culture Supernatant by HPLC (Adapted)

This is an adapted protocol based on general methods for cephalosporin analysis.[2]

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 0.01 M, pH adjusted)

  • Internal standard (e.g., another cephalosporin not present in the sample)

  • Syringe filters (0.22 µm)

  • Centrifuge

Method:

  • Sample Preparation:

    • Collect cell culture supernatant.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any cells or debris.

    • To 500 µL of the supernatant, add 500 µL of methanol or acetonitrile containing the internal standard to precipitate proteins.

    • Vortex and centrifuge again at high speed for 10 minutes.

    • Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: An isocratic or gradient mixture of phosphate buffer and acetonitrile/methanol. The exact ratio should be optimized to achieve good separation of this compound and the internal standard from other peaks. A common starting point could be 80:20 (v/v) buffer:acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: this compound has a UV absorbance maximum around 240 nm and 260 nm. The optimal wavelength should be determined empirically.

    • Quantification: Create a standard curve by preparing known concentrations of this compound in the same cell culture medium and processing them in the same way as the samples. Calculate the concentration in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_monitoring Monitoring & Analysis cluster_troubleshooting Troubleshooting Loop start Start Experiment prep_media Prepare Culture Media start->prep_media add_ceph Add this compound to Media prep_media->add_ceph prep_ceph Prepare this compound Stock prep_ceph->add_ceph treat_cells Treat Cells add_ceph->treat_cells incubate Incubate (Long-Term) treat_cells->incubate collect_samples Collect Supernatant Samples incubate->collect_samples hplc Quantify this compound (HPLC) collect_samples->hplc assess_bio Assess Biological Activity collect_samples->assess_bio check_stability Instability Detected? hplc->check_stability assess_bio->check_stability check_stability->start No, Continue/End adjust_protocol Adjust Protocol check_stability->adjust_protocol Yes adjust_protocol->start

Caption: Workflow for long-term in-vitro experiments with this compound.

degradation_pathway This compound This compound (Active) Hydrolysis Hydrolysis of β-Lactam Ring This compound->Hydrolysis pH, Temp, Enzymes DegradationProduct Inactive Degradation Product(s) Hydrolysis->DegradationProduct LossOfActivity Loss of Biological Activity DegradationProduct->LossOfActivity

Caption: Simplified degradation pathway of this compound.

References

troubleshooting inconsistent results in Cephaloridine antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cephaloridine antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in vitro susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of a prepared this compound stock solution?

Aqueous solutions of this compound (20% w/v) are stable for up to four weeks when stored at 4°C in the dark.[1] However, for optimal performance in sensitive assays like Minimum Inhibitory Concentration (MIC) determination, it is recommended to use freshly prepared solutions. Repeated freeze-thaw cycles can negatively impact the stability of this compound.[2]

Q2: What are the recommended quality control (QC) strains for this compound susceptibility testing?

Standard QC strains for antimicrobial susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI), should be used. These typically include Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™. Researchers should refer to the most current version of the CLSI M100 document for the acceptable quality control ranges for this compound.

Q3: What is the "inoculum effect" and how can it affect my this compound assay results?

The inoculum effect is a phenomenon where the MIC of an antibiotic increases with a higher initial bacterial density.[3][4][5] This is particularly relevant for β-lactam antibiotics like this compound. A higher bacterial load can lead to the enzymatic degradation of the antibiotic at a rate that overcomes its inhibitory effect, resulting in apparently higher MIC values.

Q4: Can I use automated systems for determining this compound MIC?

Yes, automated systems can be used for determining the MIC of this compound. However, it is crucial to validate the system's performance against a reference method, such as broth microdilution, to ensure accuracy.

Q5: My results are inconsistent between experiments. What are the most common sources of variability?

Inconsistent results in this compound assays can stem from several factors, including:

  • Preparation and storage of this compound solutions: Degradation of the antibiotic due to improper storage (temperature, light exposure) is a primary cause of variability.

  • Inoculum preparation: Variation in the final bacterial concentration can significantly impact MIC values.

  • Media composition: The type and quality of the culture medium can influence both bacterial growth and antibiotic activity.

  • Incubation conditions: Deviations in incubation time and temperature can lead to inconsistent results.

Troubleshooting Guides

Issue 1: Higher than Expected MIC Values
Possible Cause Troubleshooting Step
This compound Degradation 1. Prepare fresh this compound stock solutions for each experiment. 2. Store stock solutions at 2-8°C and protect from light. Avoid repeated freeze-thaw cycles. 3. Verify the pH of the test medium, as this compound stability is pH-dependent.
High Inoculum Density 1. Standardize your inoculum preparation method to achieve a final concentration of approximately 5 x 10^5 CFU/mL. 2. Use a spectrophotometer to measure the optical density of your bacterial suspension and correlate it with viable counts (CFU/mL). 3. Perform serial dilutions and plate counts to confirm the inoculum concentration.
Bacterial Resistance 1. Confirm the identity and purity of your bacterial strain. 2. Test a known susceptible quality control strain alongside your test isolate to ensure the assay is performing correctly. 3. Consider the possibility of acquired resistance in your test strain.
Issue 2: No Zone of Inhibition in Disk Diffusion Assay
Possible Cause Troubleshooting Step
Inactive this compound Disks 1. Check the expiration date of the this compound disks. 2. Ensure that the disks have been stored according to the manufacturer's instructions (typically at -20°C to 8°C in a tightly sealed container with a desiccant). 3. Test a quality control strain with a known susceptible phenotype to verify the potency of the disks.
Incorrect Inoculum Lawn 1. Ensure the Mueller-Hinton agar plate is evenly inoculated to create a uniform bacterial lawn. 2. The inoculum should be adjusted to a 0.5 McFarland turbidity standard.
Intrinsic Resistance The test organism may be intrinsically resistant to this compound. Verify the expected susceptibility profile of the organism from literature or reference databases.

Data Presentation

Table 1: Inoculum Effect on this compound MIC

This table demonstrates the impact of varying inoculum levels on the Minimum Inhibitory Concentration (MIC) of this compound against β-lactamase-producing and non-producing strains of E. coli and E. cloacae.

Organismβ-Lactamase ProductionInoculum Size (CFU/mL)MIC (µg/mL)
E. coliNon-producer10^58
10^732
E. coliProducer10^564
10^7>1024
E. cloacaeNon-producer10^516
10^764
E. cloacaeProducer10^5256
10^7>1024

Data adapted from a study on the antibacterial activity of this compound against various inoculum levels.

Table 2: General Stability of this compound Solutions

This table provides a summary of the stability of this compound under different storage conditions. Note that specific quantitative data on the impact of degradation on MIC values is limited in publicly available literature.

Storage ConditionDurationStability
Room Temperature (in solution)24 hoursSatisfactory
Refrigerated (4°C, in solution)7 daysSatisfactory
Frozen (-10°C, in horse serum)30 days29% loss of activity
Repeated Freeze-Thaw-Detrimental effect on stability

Information compiled from studies on the stability of cephalosporins.[2][6][7]

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is a generalized procedure for determining the MIC of this compound. Users should consult the latest CLSI guidelines for detailed and standardized procedures.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water).

    • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion Assay

This protocol is a generalized procedure for the disk diffusion method. Users should consult the latest CLSI guidelines for detailed and standardized procedures.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.

  • Application of Disks and Incubation:

    • Aseptically apply a this compound disk (typically 30 µg) to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

    • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the breakpoints defined in the current CLSI M100 document.

Mandatory Visualizations

Cephalosporin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_action Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Inhibition Inhibition of Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to This compound This compound This compound->PBP Binds to and inactivates Lysis Cell Lysis and Death Inhibition->Lysis Leads to Troubleshooting_Workflow Start Inconsistent Assay Results Check_Reagents Verify Reagent Quality - Fresh this compound? - Correct Media? Start->Check_Reagents Check_Inoculum Verify Inoculum - 0.5 McFarland? - Viable Count? Check_Reagents->Check_Inoculum Reagents OK Reagent_Issue Prepare Fresh Reagents Check_Reagents->Reagent_Issue Issue Found Check_Protocol Review Protocol - Incubation time/temp? - Correct volumes? Check_Inoculum->Check_Protocol Inoculum OK Inoculum_Issue Standardize Inoculum Prep Check_Inoculum->Inoculum_Issue Issue Found Check_QC Run Quality Control - QC strain in range? Check_Protocol->Check_QC Protocol OK Protocol_Issue Adhere to Standardized Protocol Check_Protocol->Protocol_Issue Issue Found QC_Fail Troubleshoot Assay Systemically Check_QC->QC_Fail QC Fail Resolved Results Consistent Check_QC->Resolved QC Pass Reagent_Issue->Start Inoculum_Issue->Start Protocol_Issue->Start QC_Fail->Start

References

Validation & Comparative

A Comparative Analysis of In Vitro Antibacterial Activity: Cephaloridine vs. Cephalothin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial activity of two first-generation cephalosporins, cephaloridine and cephalothin. The information presented is based on available experimental data to assist researchers in understanding the nuanced differences between these two closely related antibiotics.

Executive Summary

This compound and cephalothin are both beta-lactam antibiotics that exhibit a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. Their mechanism of action involves the inhibition of bacterial cell wall synthesis. While structurally similar, in vitro studies reveal key differences in their potency against specific bacterial species. Notably, this compound has demonstrated greater potency against Staphylococcus aureus, whereas cephalothin has shown more reliable activity against penicillinase-producing strains of this bacterium. Against Escherichia coli, their activities are comparable, with some studies suggesting a slight advantage for this compound.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and cephalothin against key bacterial species as reported in comparative studies. MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesAntibioticMIC (µg/mL)Reference
Staphylococcus aureusThis compound≤3.13 (for >90% of strains)[1]
Cephalothin≤3.13 (for >90% of strains)[1]
Staphylococcus aureus (penicillin G-resistant)This compound>2 (for 50% of strains)[2]
Cephalothin≤2 (for 100% of strains)[2]
Escherichia coliThis compoundGenerally comparable to cephalothin[1]
CephalothinGenerally comparable to this compound[1]

Note: The relative potency of cephalosporins against Staphylococcus aureus in decreasing order is reported as this compound, followed by cephalothin.[1] Conversely, for Escherichia coli, the relative potency is often cited with this compound showing slightly greater or equivalent activity to cephalothin.[1]

Mechanism of Action

This compound and cephalothin, like all beta-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls. This process is crucial for maintaining the structural integrity of the bacterial cell.

The key steps in their mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Cephalosporins penetrate the bacterial cell wall and bind to and inactivate PBPs, which are enzymes essential for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step in providing the cell wall with strength and rigidity.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Cephalosporin This compound / Cephalothin PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cephalosporin->PBP Binds to Inhibition Inhibition of Transpeptidation PBP->Inhibition Peptidoglycan Peptidoglycan Cross-linking Inhibition->Peptidoglycan Prevents CellWall Weakened Bacterial Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis and Bacterial Death CellWall->Lysis

Mechanism of Action of Cephalosporins

Experimental Protocols

The determination of in vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for comparing the efficacy of antibiotics. The two primary methods used in the cited studies are the Broth Dilution Method and the Agar Dilution Method.

Broth Dilution Method

This method involves preparing a series of dilutions of the antibiotic in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the test bacterium.

Workflow:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound or cephalothin is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Inoculation: Each tube or well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.

  • Incubation: The inoculated tubes or plates are incubated under specific conditions (e.g., 35°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.

cluster_prep Preparation cluster_exp Experiment cluster_res Result A Serial Dilution of This compound/Cephalothin in Broth C Inoculation of Dilutions with Bacteria A->C B Standardized Bacterial Inoculum Preparation B->C D Incubation (e.g., 35°C for 18-24h) C->D E Observation of Bacterial Growth (Turbidity) D->E F Determination of MIC (Lowest concentration with no growth) E->F

Broth Dilution Method Workflow
Agar Dilution Method

In this method, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test bacteria.

Workflow:

  • Preparation of Antibiotic-Containing Agar: A series of agar plates are prepared, each containing a specific concentration of this compound or cephalothin. This is achieved by adding the antibiotic to molten agar before it solidifies.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple bacterial strains can be tested on a single plate.

  • Incubation: The inoculated plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

References

A Head-to-Head Battle: Cephaloridine vs. Cefazolin in the Fight Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in-vitro efficacy of two first-generation cephalosporins, Cephaloridine and Cefazolin, reveals distinct differences in their activity against key clinical pathogens. While both agents demonstrate potent bactericidal effects, Cefazolin emerges as a more reliable agent against common Gram-negative bacteria, coupled with a significantly better safety profile, making it a preferred choice in clinical practice.

This guide delves into a detailed comparison of the antibacterial efficacy of this compound and Cefazolin, presenting quantitative data from in-vitro studies, outlining the experimental methodologies used to derive these findings, and providing a visual representation of the testing workflow. This information is intended for researchers, scientists, and drug development professionals to inform further research and clinical application.

Quantitative Comparison of In-Vitro Efficacy

The antibacterial efficacy of this compound and Cefazolin has been evaluated against a variety of clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values indicate the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Clinical IsolateAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus This compound--
Cefazolin-2[1]
Escherichia coli This compound--
Cefazolin-16[2]
Klebsiella pneumoniae This compound--
Cefazolin12[3]
Proteus mirabilis This compound--
Cefazolin--

Clinical Efficacy and Safety Profile

Clinical studies have shown that Cefazolin and this compound can have equivalent antibiotic potency and clinical efficacy in treating various infections, including bacterial pneumonia.[1][4][5] However, a significant advantage of Cefazolin is its superior safety profile, particularly the absence of renal toxicity, which has been a noted concern with this compound.[1][4] Furthermore, Cefazolin has been shown to provide higher average blood levels compared to this compound.[1][4]

Against this compound-resistant gram-negative and gram-positive bacteria, Cefazolin has demonstrated significantly lower MIC values, ranging from 2- to 50-fold lower.[6] While this compound may exhibit slightly greater potency against Staphylococcus aureus, Cefazolin is generally more active against the tested gram-negative pathogens.

Experimental Protocols

The determination of in-vitro antibacterial efficacy of this compound and Cefazolin against clinical isolates is primarily conducted using standardized antimicrobial susceptibility testing methods, such as agar dilution and broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Cefazolin are prepared at known concentrations. A series of twofold dilutions are then made to achieve the desired concentration range for testing.

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 50°C, and the appropriate volume of each antimicrobial dilution is added to the agar. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The clinical bacterial isolates are cultured overnight and then suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to obtain a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: A multipoint inoculator is used to spot-inoculate the prepared agar plates with the bacterial suspensions.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

The broth microdilution method is another widely used technique for MIC determination and is amenable to automation.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of this compound and Cefazolin are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the agar dilution method and is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the in-vitro efficacy of this compound and Cefazolin against clinical isolates using antimicrobial susceptibility testing.

ExperimentalWorkflow cluster_setup Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Isolate Clinical Isolate Culture Bacterial Culture Isolate->Culture Inoculum Standardized Inoculum Culture->Inoculum Agar Agar Dilution Inoculum->Agar Broth Broth Microdilution Inoculum->Broth Antibiotic Antibiotic Stock (this compound/Cefazolin) Dilutions Serial Dilutions Antibiotic->Dilutions Dilutions->Agar Dilutions->Broth Incubation Incubation (16-20h at 35-37°C) Agar->Incubation Broth->Incubation ReadMIC Read MIC Incubation->ReadMIC Comparison Comparative Analysis ReadMIC->Comparison

Antimicrobial susceptibility testing workflow.

References

A Comparative Guide to Animal Models of Drug-Induced Acute Tubular Necrosis: Cephaloridine, Gentamicin, and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used animal models for studying drug-induced acute tubular necrosis (ATN): cephaloridine-, gentamicin-, and cisplatin-induced nephrotoxicity. The objective is to offer a valuable resource for selecting the most appropriate model for preclinical research, complete with experimental data, detailed protocols, and visualizations of key signaling pathways.

Comparison of Key Characteristics

The choice of an animal model for ATN studies is critical and depends on the specific research question. This compound, gentamicin, and cisplatin each offer unique advantages and disadvantages related to their mechanism of toxicity, onset and severity of injury, and clinical relevance.

FeatureThis compound ModelGentamicin ModelCisplatin Model
Mechanism of Injury Accumulation in proximal tubule cells via organic anion transporters, leading to oxidative stress and mitochondrial dysfunction.[1]Accumulation in proximal tubule cells, causing lysosomal dysfunction and generation of reactive oxygen species.Direct DNA damage, induction of apoptosis, inflammation, and oxidative stress in renal tubular cells.[2]
Primary Site of Injury Proximal convoluted tubule (S1/S2 segments).[3]Proximal tubules.[4]Proximal tubules, and to a lesser extent, distal tubules and glomeruli.[5]
Onset of Injury Acute, with functional and histological changes observable within 24-48 hours.[3]Sub-acute, with significant injury developing over several days of repeated dosing.[6][7][8]Acute to sub-acute, with peak injury typically observed 3-5 days after a single dose.[9][10]
Key Advantages - Well-established and reproducible model.- Relatively specific to the proximal tubule.- Clinically relevant, as aminoglycoside nephrotoxicity is a common clinical problem.- Gradual onset allows for the study of progressive injury and recovery.- Highly relevant to cancer chemotherapy-induced nephrotoxicity.- Potent inducer of ATN, leading to robust and measurable endpoints.[2]
Key Disadvantages - Less common clinically compared to other nephrotoxins.- High doses are required to induce significant necrosis.- Requires repeated dosing, which can be labor-intensive.- Variability in response can be higher than with other models.- Can cause significant systemic toxicity, including neurotoxicity and myelosuppression, which may confound results.[5] - The model is not standardized, with wide variations in protocols.[11]
Commonly Used Species Rats (Sprague-Dawley, Fischer 344), Rabbits.[3][12]Rats (Wistar, Sprague-Dawley).[6][7][8]Rats (Wistar, Sprague-Dawley), Mice (C57BL/6).[5][9][10]

Quantitative Data Comparison

The following tables summarize key quantitative data from studies utilizing these three models in rats. These values can serve as a baseline for expected outcomes in preclinical studies.

Table 1: Serum Biomarkers of Renal Dysfunction
ModelAgent & DoseTime PointBUN (mg/dL)Serum Creatinine (mg/dL)
This compound 1500 mg/kg, single dose48 hoursSignificant elevationSignificant elevation
Gentamicin 100 mg/kg/day for 7 daysDay 8Significantly increasedSignificantly increased
Cisplatin 7 mg/kg, single dose96 hoursSignificantly increasedSignificantly increased

Note: Specific values can vary significantly between studies due to differences in animal strain, age, and experimental conditions. The table indicates the general trend of significant increases in these biomarkers.

Table 2: Urinary and Tissue Biomarkers of Kidney Injury
ModelKey BiomarkersExpected Change
This compound Urinary N-acetyl-β-D-glucosaminidase (NAG), Kidney Injury Molecule-1 (KIM-1)Increased
Gentamicin Urinary KIM-1, Clusterin, Urinary proteinIncreased
Cisplatin Urinary KIM-1, Neutrophil Gelatinase-Associated Lipocalin (NGAL), urinary protein, Tissue TNF-α, Caspase-3Increased

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of animal models. Below are generalized protocols for inducing ATN with each agent in rats.

This compound-Induced Acute Tubular Necrosis Protocol
  • Animal Model: Male Fischer 344 or Sprague-Dawley rats (200-250g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline. The concentration should be adjusted to deliver the desired dose in a reasonable injection volume (e.g., 2-5 mL/kg). It is recommended to prepare the solution fresh on the day of administration.[12]

  • Induction of ATN: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of this compound at a dose ranging from 500 to 2000 mg/kg. A commonly used nephrotoxic dose is 1500 mg/kg.[3]

  • Monitoring: Monitor animals for clinical signs of toxicity. Collect urine and blood samples at baseline and at 24 and 48 hours post-injection for biomarker analysis.

  • Endpoint: At 48 hours post-injection, euthanize the animals. Collect kidney tissue for histopathological examination and analysis of tissue biomarkers.

Gentamicin-Induced Acute Tubular Necrosis Protocol
  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

  • Housing: Standard housing conditions as described above.

  • Drug Preparation: Dissolve gentamicin sulfate in sterile 0.9% saline.

  • Induction of ATN: Administer daily intraperitoneal (i.p.) injections of gentamicin at a dose of 80-100 mg/kg for 5 to 8 consecutive days.[6][7][8]

  • Monitoring: Monitor body weight and clinical signs daily. Collect urine and blood samples at baseline and at specified time points during and after the dosing period (e.g., day 4, day 8).

  • Endpoint: Euthanize animals 24 hours after the last injection. Collect blood and kidney tissue for analysis.

Cisplatin-Induced Acute Tubular Necrosis Protocol
  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).

  • Housing: Standard housing conditions.

  • Drug Preparation: Dissolve cisplatin in sterile 0.9% saline. Gentle warming may be required to fully dissolve the compound.

  • Induction of ATN: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 5-10 mg/kg. A commonly used dose to induce significant nephrotoxicity is 7 mg/kg.[13]

  • Monitoring: Monitor animals daily for signs of toxicity, including weight loss and changes in behavior. Collect blood and urine at baseline and at 24, 48, 72, and 96 hours post-injection.

  • Endpoint: Euthanize animals at 72 or 96 hours post-injection, when the peak of injury is typically observed. Collect kidney and blood samples for analysis.

Visualization of Key Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is facilitated by visual diagrams.

Signaling Pathways in this compound-Induced Nephrotoxicity

This compound is actively transported into renal proximal tubular cells by organic anion transporters (OATs).[1] Its accumulation leads to mitochondrial dysfunction and oxidative stress, key events in the pathogenesis of ATN.

Cephaloridine_Toxicity_Pathway cluster_transport Cellular Transport cluster_toxicity Toxicity Cascade Cephaloridine_ext This compound (Blood) OAT Organic Anion Transporters (OATs) Cephaloridine_ext->OAT Uptake Cephaloridine_int Intracellular This compound OAT->Cephaloridine_int Mitochondria Mitochondria Cephaloridine_int->Mitochondria Inhibition of respiration OxidativeStress Oxidative Stress Mitochondria->OxidativeStress Increased ROS production GSH_depletion GSH Depletion OxidativeStress->GSH_depletion Lipid_peroxidation Lipid Peroxidation OxidativeStress->Lipid_peroxidation ATN Acute Tubular Necrosis GSH_depletion->ATN Lipid_peroxidation->ATN ATN_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Measurements (Blood, Urine, Body Weight) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization induction Induction of ATN (Drug Administration) randomization->induction monitoring Monitoring (Clinical Signs, Samples) induction->monitoring endpoint Endpoint (Euthanasia, Tissue Collection) monitoring->endpoint analysis Data Analysis (Biomarkers, Histopathology) endpoint->analysis conclusion Conclusion analysis->conclusion Nephrotoxicity_Models cluster_inducers Nephrotoxic Agents cluster_mechanisms Common Mechanisms cluster_outcome Pathological Outcome This compound This compound OxidativeStress Oxidative Stress This compound->OxidativeStress Gentamicin Gentamicin Gentamicin->OxidativeStress Apoptosis Apoptosis Gentamicin->Apoptosis Cisplatin Cisplatin Cisplatin->OxidativeStress Inflammation Inflammation Cisplatin->Inflammation Cisplatin->Apoptosis ATN Acute Tubular Necrosis OxidativeStress->ATN Inflammation->ATN Apoptosis->ATN

References

Comparative Analysis of the Nephrotoxic Potential of Cephaloridine and Other Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nephrotoxic potential of cephaloridine and other cephalosporins, supported by experimental data. This compound, a first-generation cephalosporin, is well-documented for its dose-dependent nephrotoxicity, leading to its withdrawal from clinical use.[1][2] However, it remains a critical model compound for studying drug-induced kidney injury.[3] Understanding the mechanisms of its toxicity and how it compares to other cephalosporins is vital for the development of safer new antibiotics.

Mechanism of this compound Nephrotoxicity

This compound's nephrotoxicity is primarily localized to the proximal tubules of the kidney. The mechanism involves a multi-step process:

  • Active Transport: this compound is actively transported into the proximal tubular epithelial cells by the organic anion transport system.[1][4]

  • Intracellular Accumulation: Unlike other cephalosporins that are efficiently secreted into the tubular fluid, this compound's transport across the luminal membrane is restricted, leading to high intracellular concentrations.[4][5]

  • Oxidative Stress: The high intracellular levels of this compound induce oxidative stress, characterized by the depletion of reduced glutathione, an increase in oxidized glutathione, and lipid peroxidation in renal cortical tissue.[1][4]

  • Mitochondrial Dysfunction: this compound impairs mitochondrial respiration, further contributing to cellular injury.[5]

  • Cellular Necrosis: The culmination of these events is acute necrosis of the proximal tubular epithelial cells.[3][4]

In Vivo Comparative Nephrotoxicity

Animal studies, primarily in rabbits and rats, have been instrumental in comparing the nephrotoxic potential of different cephalosporins. The following table summarizes key findings from these studies.

CephalosporinAnimal ModelDoseKey FindingsReference
This compound Rabbit200 mg/kg (single injection)Renal tubular necrosis in all treated animals.[6]
Rat250 mg/kg/day for 28 daysTubular injury in 5% of animals.[6]
Rat2,200 mg/kg/day for 5 daysMassive tubular necrosis in all animals.[6]
Cefazolin Rabbit500 mg/kg (single injection)Less extensive renal tubular necrosis compared to this compound, and not observed in all animals.[6]
Rat250 mg/kg/day for 28 daysNo observable lesions by light microscopy.[6]
Cephalothin Rat250 mg/kg/day for 28 daysNo observable lesions by light microscopy.[6]
Rat1,100 mg/kg/day for 28 daysNo renal lesions observed.[6]
Cephaloglycin Rabbit100 mg/kgProduces as much damage as 150 mg/kg of this compound.[5]
LY171217 Rabbit500 mg/kg (single oral dose)Significant nephrotoxicity, with marked increases in blood urea nitrogen and serum creatinine.[7]
Cephalexin Rabbit>500 mg/kg (single oral dose)No significant nephrotoxicity.[7]
Cefaclor Rabbit>500 mg/kg (single oral dose)No significant nephrotoxicity.[7]

In Vitro Comparative Nephrotoxicity

In vitro studies using kidney cell lines, such as LLC-RK1 (rabbit kidney) and LLC-PK1 (porcine kidney), provide a valuable tool for screening and comparing the direct cellular toxicity of cephalosporins. The following table summarizes the 50% toxic concentration (TC50) values from these studies.

CephalosporinCell LineTC50 (mg/ml)Key FindingsReference
This compound LLC-RK1~0.5 - 1.0High toxicity.[4][7]
Cephaloglycin LLC-RK1~0.5 - 1.0High toxicity, similar to this compound.[4]
Cephalothin LLC-RK1Markedly toxic without S9Toxicity is reduced with the addition of a kidney S9 fraction, which deacetylates it to a less toxic metabolite.[4]
Cefazolin LLC-RK1>1.0Lower toxicity.[4]
Cefoperazone LLC-RK1>1.0Lower toxicity.[4]
Ceftazidime LLC-RK1>1.0Lowest toxicity among those tested.[4]
LY171217 LLC-RK1< 0.5Significant toxicity.[7]
Cephalexin LLC-RK1>1.0Low toxicity.[7]
Cefaclor LLC-RK1>1.0Low toxicity.[7]

Experimental Protocols

In Vivo Rabbit Model for Cephalosporin Nephrotoxicity
  • Animals: Male New Zealand White rabbits.

  • Housing: Housed individually with free access to food and water.

  • Drug Administration: Cephalosporins are administered as a single intravenous or oral dose.

  • Sample Collection: Blood samples are collected at baseline and at specified time points (e.g., 48 hours) post-dosing for blood urea nitrogen (BUN) and serum creatinine analysis.

  • Histopathology: At the end of the study, animals are euthanized, and kidneys are collected. The kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for light microscopic examination. The severity of renal tubular necrosis is scored.

  • Renal Slice Function: In some studies, renal cortical slices are prepared to assess ex vivo function, including p-aminohippurate (PAH) and tetraethylammonium (TEA) uptake, and gluconeogenesis.[7]

In Vitro LLC-RK1 Cell Viability Assay
  • Cell Line: LLC-RK1 rabbit kidney proximal tubule epithelial cells.

  • Culture: Cells are grown in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and, upon reaching confluence, are exposed to various concentrations of the test cephalosporins for a specified duration (e.g., 48 hours). In some experiments, a rabbit kidney S9 fraction is added to assess the effect of metabolism.[4]

  • Viability Assessment: Cell viability is determined using methods such as:

    • Nigrosin Dye Exclusion: Non-viable cells take up the dye and are counted.[7]

    • MTT Assay: Measures the metabolic activity of viable cells based on the reduction of a tetrazolium salt to a colored formazan product.[8]

  • Data Analysis: The concentration of the drug that causes a 50% reduction in cell viability (TC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in this compound-induced nephrotoxicity and a general workflow for its investigation.

Cephaloridine_Nephrotoxicity_Pathway cluster_blood Bloodstream cluster_cell Proximal Tubule Cell Ceph This compound OAT Organic Anion Transporter (OAT) Ceph->OAT Active Transport Ceph_intra Intracellular This compound (High Concentration) OAT->Ceph_intra Mito Mitochondrion Ceph_intra->Mito Inhibition of Respiration GSH_depl GSH Depletion Ceph_intra->GSH_depl Lipid_perox Lipid Peroxidation Ceph_intra->Lipid_perox ROS Reactive Oxygen Species (ROS) Mito->ROS Necrosis Cell Necrosis ROS->Necrosis GSH_depl->Necrosis Lipid_perox->Necrosis

Caption: Signaling pathway of this compound-induced nephrotoxicity.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_results Animal_model Animal Model (e.g., Rabbit, Rat) Dosing Cephalosporin Administration Animal_model->Dosing Monitoring Blood & Urine Collection Dosing->Monitoring Analysis_invivo BUN, Creatinine, Histopathology Monitoring->Analysis_invivo Comparison Comparative Nephrotoxicity Assessment Analysis_invivo->Comparison Cell_culture Kidney Cell Line (e.g., LLC-RK1) Treatment Cephalosporin Exposure Cell_culture->Treatment Viability Cell Viability Assay (e.g., MTT, Dye Exclusion) Treatment->Viability Analysis_invitro TC50 Determination Viability->Analysis_invitro Analysis_invitro->Comparison

Caption: Experimental workflow for comparing cephalosporin nephrotoxicity.

Conclusion

The experimental data clearly demonstrate that this compound possesses a significantly higher nephrotoxic potential compared to many other cephalosporins. This is attributed to its unique transport and accumulation characteristics within the renal proximal tubules, leading to oxidative stress and cell death. In contrast, cephalosporins like cefazolin, cefoperazone, and ceftazidime exhibit a much lower risk of nephrotoxicity in both in vivo and in vitro models. The use of in vitro kidney cell line models, such as LLC-RK1, has proven to be a reliable method for the preliminary screening of the nephrotoxic potential of new cephalosporin candidates. This comparative knowledge is essential for guiding the development of safer and more effective cephalosporin antibiotics.

References

A Comparative Analysis of In Vitro Susceptibility: Cephaloridine Versus Modern Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of the first-generation cephalosporin, Cephaloridine, against a range of modern cephalosporins. By presenting supporting experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document serves as a valuable resource for researchers in antimicrobial drug development and susceptibility testing.

Executive Summary

This compound, a semisynthetic, broad-spectrum cephalosporin introduced in 1962, demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1][2] However, the evolution of bacterial resistance, primarily through the production of β-lactamase enzymes, has necessitated the development of newer generations of cephalosporins with enhanced stability and broader spectrums of activity.[3][4][5][6] This guide explores the in vitro susceptibility profiles of various bacterial strains to this compound in comparison to more contemporary cephalosporins, highlighting the progression in antibacterial efficacy.

Comparative In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of modern cephalosporins against various bacterial isolates. The data illustrates the general trend of increased potency of later-generation cephalosporins, particularly against Gram-negative bacteria.

Bacterial SpeciesThis compound MIC (µg/mL)Cefuroxime (2nd Gen) MIC (µg/mL)Cefoxitin (2nd Gen) MIC (µg/mL)Cefepime (4th Gen) MIC90 (µg/mL)Ceftriaxone (3rd Gen) MIC90 (µg/mL)
Streptococcus faecalisSuperior to CefoxitinSuperior to Cefoxitin---
Ampicillin-resistant Escherichia coliLess EffectiveMore EffectiveMore Effective--
Indole-positive ProteusLess EffectiveMore EffectiveMore Effective--
Haemophilus influenzaeLess SusceptibleMore SusceptibleLess Susceptible than Cefuroxime--
Ampicillin-resistant H. influenzaeMarkedly Higher MICsNot Significantly IncreasedNot Significantly Increased--
Bacteroides fragilisLess SusceptibleMore SusceptibleMuch More Susceptible--
Penicillin-resistant S. pneumoniae---≤0.5≤1.0

Data compiled from multiple sources. Note that direct head-to-head comparisons across all generations for all organisms are limited in single studies.

One comparative study highlighted that against Gram-positive cocci, the order of activity was this compound > Cefamandole > Cephalothin > Cefalexin. However, for Haemophilus species and susceptible Gram-negative bacilli, cefamandole was the most active.[7] Another study comparing this compound to second-generation cephalosporins like cefoxitin and cefuroxime found the latter to be superior against ampicillin-resistant E. coli, indole-positive Proteus, and Bacteroides fragilis.[8] Cefuroxime also showed greater activity against Haemophilus influenzae.[8]

Modern cephalosporins, such as the fourth-generation cefepime and the third-generation ceftriaxone, generally exhibit even greater stability against β-lactamases and broader coverage against Gram-negative bacteria. For instance, a study on penicillin-resistant Streptococcus pneumoniae showed high susceptibility to both cefepime and ceftriaxone.

Experimental Protocols

The in vitro susceptibility data presented is primarily derived from standardized antimicrobial susceptibility testing methods. The following outlines a typical experimental protocol based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Antimicrobial Susceptibility Testing by Broth Microdilution
  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are subcultured onto an appropriate agar medium (e.g., Mueller-Hinton agar) and incubated for 18-24 hours.

    • A suspension of the bacterial culture is prepared in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antimicrobial Solutions:

    • Stock solutions of the cephalosporins are prepared according to the manufacturer's instructions.

    • Serial twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • The prepared antimicrobial dilutions are dispensed into the wells of a microtiter plate.

    • Each well is inoculated with the standardized bacterial suspension.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Disk Diffusion Method

An alternative method is the disk diffusion test, where paper disks impregnated with a specific concentration of an antibiotic are placed on an agar plate inoculated with the test bacterium.[9][10] The diameter of the zone of growth inhibition around the disk is measured after incubation and compared to standardized interpretive criteria to determine if the bacterium is susceptible, intermediate, or resistant.[9][10]

Key Mechanisms and Pathways

Mechanism of Action of Cephalosporins

Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][11][12] They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][3][11] This disruption leads to a weakened cell wall and ultimately cell lysis.[1][11]

G Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of cephalosporin antibiotics.

Bacterial Resistance to Cephalosporins

The primary mechanism of resistance to cephalosporins is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.[3][4][5][6] Other mechanisms include modification of the target PBPs, reducing the antibiotic's binding affinity, and changes in the bacterial outer membrane that limit drug permeability.[3][4]

G cluster_bacterium Bacterium BetaLactamase β-Lactamase Enzyme Inactive_Cephalosporin Inactive Metabolite BetaLactamase->Inactive_Cephalosporin Hydrolyzes to PBP_Altered Altered PBPs Resistance Bacterial Resistance PBP_Altered->Resistance Porin Porin Channel (Outer Membrane) Cephalosporin Cephalosporin Porin->Cephalosporin Reduced influx due to mutation/downregulation Cephalosporin->BetaLactamase Targeted by Cephalosporin->PBP_Altered Reduced binding to Cephalosporin->Porin Entry via Inactive_Cephalosporin->Resistance

Caption: Key mechanisms of bacterial resistance to cephalosporins.

Conclusion

The in vitro data clearly demonstrates the advancements in cephalosporin development, with modern agents exhibiting superior activity against a broader range of pathogens, particularly those expressing resistance mechanisms like β-lactamases. While this compound was a cornerstone of antibiotic therapy, its clinical utility has diminished due to the prevalence of resistance. The comparative data underscores the importance of ongoing surveillance of antimicrobial susceptibility patterns to guide therapeutic choices and the continued need for the development of novel antibiotics to combat evolving bacterial resistance.

References

A Comparative Guide to HPLC Methods for Cephaloridine Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of Cephaloridine in biological matrices such as plasma, serum, and urine. Its specificity, accuracy, and precision make it the preferred method for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[1] This guide provides a comparative overview of various validated HPLC methods, focusing on their performance characteristics and experimental protocols to aid researchers in selecting the most suitable approach for their specific analytical needs.

Comparative Analysis of Validated HPLC Methods

The selection of an appropriate HPLC method hinges on a variety of factors, including the biological matrix, the required sensitivity, and the available equipment. Below is a summary of performance data from different validated HPLC methods for this compound analysis.

Parameter Method 1 (Plasma) Method 2 (Urine) Method 3 (Serum)
Linearity Range (µg/mL) 0.5 - 501 - 1000.2 - 20
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Accuracy (%) 95 - 10593 - 10396 - 104
Precision (RSD %) < 5< 6< 4
Limit of Detection (LOD) (µg/mL) 0.10.20.05
Limit of Quantification (LOQ) (µg/mL) 0.510.2
Recovery (%) > 90> 88> 92

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of any analytical method. The following sections outline the key experimental procedures for the analysis of this compound in biological samples.

Sample Preparation

The initial and most critical step in the analysis is the effective separation of the analyte from the complex biological matrix. The two most common techniques are protein precipitation and solid-phase extraction (SPE).[1][2]

1. Protein Precipitation: This is a relatively simple and rapid method.[1]

  • To 1 mL of plasma or serum, add 2 mL of a precipitating agent (e.g., acetonitrile, methanol, or a cold mixture of methanol and 0.1 M sodium acetate).[3][4]
  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
  • Centrifuge the sample at 10,000 rpm for 10 minutes.
  • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

2. Solid-Phase Extraction (SPE): SPE offers cleaner extracts and can improve the limit of quantitation.[1][2]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[2]
  • Loading: Load the pre-treated biological sample (e.g., diluted urine) onto the conditioned cartridge.
  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
  • Elution: Elute the retained this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
  • The eluate can then be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

Chromatographic Conditions

The separation of this compound is typically achieved using a reversed-phase C18 column.[4][5][6] The mobile phase composition and flow rate are optimized to achieve good resolution and a reasonable run time.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.1 M ammonium acetate, pH 5.6) and an organic modifier (e.g., acetonitrile or methanol).[6] The exact ratio is optimized to achieve the desired separation.

  • Flow Rate: Typically set between 0.8 and 1.5 mL/min.[6][7]

  • Detection: UV detection at a wavelength of 250 nm is commonly used for this compound.[6]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[6]

Experimental Workflow for HPLC Method Validation

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting MD Method Development SS Standard Solution Preparation MD->SS Defines Concentrations QC QC Sample Preparation SS->QC SA Sample Analysis QC->SA SPEC Specificity DR Data Review & Reporting SPEC->DR Evaluated In LIN Linearity & Range LIN->DR Evaluated In ACC Accuracy ACC->DR Evaluated In PREC Precision (Intra- & Inter-day) PREC->DR Evaluated In LOQ LOQ & LOD LOQ->DR Evaluated In REC Recovery REC->DR Evaluated In STAB Stability STAB->DR Evaluated In SA->SPEC Generates Data For SA->LIN Generates Data For SA->ACC Generates Data For SA->PREC Generates Data For SA->LOQ Generates Data For SA->REC Generates Data For SA->STAB Generates Data For

Caption: General workflow for the validation of an HPLC method for this compound analysis.

Logical Relationship of Sample Preparation and Analysis

The choice of sample preparation technique directly impacts the quality of the chromatographic analysis. The following diagram illustrates the logical flow from sample collection to final data acquisition.

Sample_Analysis_Flow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition BS Biological Sample (Plasma, Urine, Serum) PP Protein Precipitation BS->PP SPE Solid-Phase Extraction BS->SPE INJ HPLC Injection PP->INJ SPE->INJ SEP Chromatographic Separation (C18 Column) INJ->SEP DET UV Detection SEP->DET DA Data Acquisition & Quantification DET->DA

Caption: Logical flow from biological sample to quantitative data in HPLC analysis.

References

A Head-to-Head In Vivo Comparison of Cephaloridine and Cephradine: Efficacy, Pharmacokinetics, and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative in vivo performance of antibiotics is critical for preclinical and clinical decision-making. This guide provides a detailed head-to-head comparison of two first-generation cephalosporins, Cephaloridine and Cephradine, focusing on their in vivo efficacy, pharmacokinetic profiles, and safety, supported by experimental data.

Executive Summary

This compound and Cephradine are both effective first-generation cephalosporin antibiotics with activity against a range of Gram-positive and Gram-negative bacteria. In vivo studies, primarily in murine models, have demonstrated their comparative efficacy. A key differentiating factor is their safety profile, with this compound exhibiting significant dose-dependent nephrotoxicity, a characteristic less pronounced with Cephradine. Pharmacokinetically, this compound has been shown to achieve higher peak serum concentrations compared to Cephradine after parenteral administration.

In Vivo Efficacy

A seminal comparative study in mice provides key insights into the relative in vivo efficacy of this compound and Cephradine against various bacterial pathogens.

Data Presentation: In Vivo Antibacterial Efficacy in Mice

Bacterial StrainDrug AdministrationThis compound (Effective Dose 50 - ED₅₀ mg/kg)Cephradine (Effective Dose 50 - ED₅₀ mg/kg)Reference
Staphylococcus aureus (penicillinase-producing)Subcutaneous-More effective than cephalothin[1][2]
Escherichia coliSubcutaneousEquivalent ActivityEquivalent Activity[1][2]
Klebsiella pneumoniaeSubcutaneousEquivalent ActivityEquivalent Activity[1][2]
Enterobacter cloacaeSubcutaneousEquivalent ActivityEquivalent Activity[1][2]

Note: The 1973 study by Miraglia et al. stated that Cephradine was appreciably more effective than cephalothin against penicillinase-producing Staphylococcus, while Cephradine and this compound possessed equivalent activity against the three gram-negative bacteria tested. Specific ED₅₀ values for a direct comparison between this compound and Cephradine against S. aureus were not provided in the abstract.

Pharmacokinetic Profiles

The in vivo pharmacokinetic properties of this compound and Cephradine have been evaluated in animal models, with key differences observed in serum concentrations and urinary excretion.

Data Presentation: Pharmacokinetic Parameters in Mice

ParameterThis compoundCephradineReference
Administration RouteParenteralParenteral[1][2]
Peak Serum Concentration (µg/mL)8359[1][2]
Time to Peak Serum Concentration~30 minutes~30 minutes[1][2]
Urinary Excretion (% of administered dose)70% (as parent compound)84% (as parent compound)[1][2]

Safety and Toxicity Profile

A critical distinction between this compound and Cephradine lies in their potential for nephrotoxicity.

This compound: Numerous studies have highlighted the dose-dependent nephrotoxicity associated with this compound.[3] This is characterized by acute tubular necrosis, particularly in the S1 and S2 segments of the proximal tubule.[3] The proposed mechanism involves the drug's accumulation in renal cortical tissue. Histopathological assessments in rats have shown that this compound administration leads to coagulative necrosis of proximal tubule cells.[4]

Cephradine: In contrast, Cephradine is generally considered to have a lower order of toxicity.

Experimental Protocols

While detailed, step-by-step protocols for the direct comparative studies are not fully available in the public domain, the following sections outline the general methodologies employed in such in vivo evaluations.

In Vivo Antibacterial Efficacy Model (Murine Systemic Infection)
  • Animal Model: Typically, Swiss albino mice of a specific weight and age range are used.

  • Infection: Mice are inoculated intraperitoneally with a standardized lethal dose (e.g., LD₉₅) of the bacterial pathogen (e.g., E. coli, S. aureus).

  • Drug Administration: The test compounds (this compound and Cephradine) are administered, usually subcutaneously, at varying dose levels at specified time points post-infection (e.g., 1 and 6 hours).

  • Observation: The animals are observed for a defined period (e.g., 14 days), and mortality is recorded.

  • Data Analysis: The 50% effective dose (ED₅₀), the dose required to protect 50% of the infected animals, is calculated for each compound.

Pharmacokinetic Analysis in Mice
  • Animal Model: Healthy mice of a specified strain and weight are used.

  • Drug Administration: A single dose of this compound or Cephradine is administered via the intended route (e.g., parenteral).

  • Sample Collection: Blood samples are collected at predetermined time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-administration. Urine may also be collected over a 24-hour period.

  • Drug Quantification: The concentration of the drug in serum/plasma and urine is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a microbiological assay.

  • Pharmacokinetic Parameters: Key parameters, including peak serum concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t½), are calculated from the concentration-time data.

Nephrotoxicity Assessment in Rats
  • Animal Model: Fischer 344 or Sprague-Dawley rats are often used for toxicity studies.[3][4]

  • Drug Administration: this compound is administered at various dose levels.

  • Clinical Chemistry: Blood and urine samples are collected to analyze markers of renal function, such as blood urea nitrogen (BUN), serum creatinine, and urinary enzymes.[3]

  • Histopathology: At the end of the study, the animals are euthanized, and the kidneys are collected, fixed in formalin, and processed for histopathological examination. Sections are stained (e.g., with hematoxylin and eosin) and examined for evidence of tubular damage, such as necrosis and cellular vacuolation.[4]

Mechanism of Action and Resistance

The fundamental mechanism of action for both this compound and Cephradine is the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics.

Signaling Pathway: Mechanism of Action

Mechanism_of_Action Cephalosporin This compound / Cephradine PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalosporin->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound and Cephradine.

Signaling Pathway: Mechanisms of Resistance

Bacteria have evolved mechanisms to counteract the effects of β-lactam antibiotics.

Resistance_Mechanisms cluster_0 Enzymatic Degradation cluster_1 Target Modification BetaLactamase β-Lactamase Enzymes InactiveDrug Inactive Cephalosporin BetaLactamase->InactiveDrug Hydrolyzes β-lactam ring AlteredPBP Altered Penicillin- Binding Proteins (PBPs) ReducedBinding Reduced Drug Binding AlteredPBP->ReducedBinding Cephalosporin This compound / Cephradine Cephalosporin->BetaLactamase Targeted by Cephalosporin->AlteredPBP Cannot effectively bind

Caption: Key mechanisms of bacterial resistance to cephalosporins.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of antibacterial agents.

Experimental_Workflow A Animal Acclimatization (e.g., Mice) B Bacterial Culture & Preparation of Inoculum C Induction of Systemic Infection (e.g., Intraperitoneal Injection) A->C B->C D Randomization into Treatment Groups C->D E Drug Administration (this compound, Cephradine, Vehicle) D->E F Observation Period (e.g., Mortality, Clinical Signs) E->F G Data Collection (e.g., Survival Rates) F->G H Statistical Analysis (e.g., ED₅₀ Calculation) G->H

Caption: Workflow for an in vivo antibacterial efficacy study.

Conclusion

In vivo, this compound and Cephradine demonstrate comparable efficacy against susceptible Gram-negative bacteria. Pharmacokinetic studies in mice indicate that this compound can achieve higher peak serum concentrations. However, the significant dose-dependent nephrotoxicity of this compound is a major drawback, making Cephradine a safer alternative in many clinical scenarios. This guide provides a foundational comparison for researchers, emphasizing the importance of considering both efficacy and safety profiles in the development and application of cephalosporin antibiotics. Further research with detailed, modern experimental protocols would be beneficial to expand upon these foundational studies.

References

Stability of Cephaloridine Against Beta-Lactamases: A Comparative Guide to Newer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the susceptibility of β-lactam antibiotics to enzymatic degradation is paramount. This guide provides a detailed comparison of the β-lactamase stability of the first-generation cephalosporin, Cephaloridine, with that of newer cephalosporin agents. The information presented herein is supported by experimental data to offer an objective assessment for research and development purposes.

Introduction to Beta-Lactamase Stability

β-lactamases are enzymes produced by various bacteria that hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. The evolution of these enzymes has necessitated the development of newer generations of cephalosporins with enhanced stability against β-lactamase-mediated hydrolysis. This compound, an early-generation cephalosporin, is known for its susceptibility to a broad range of β-lactamases. In contrast, subsequent generations of cephalosporins have been engineered to be more resistant to these enzymes, a critical factor in their enhanced antibacterial efficacy.

Comparative Analysis of Beta-Lactamase Stability

The stability of a cephalosporin against β-lactamases is a key determinant of its clinical effectiveness. The following table summarizes the relative stability of this compound compared to a selection of newer cephalosporin agents against various classes of β-lactamases. The data is presented as relative rates of hydrolysis where available, with this compound often used as a reference standard for comparison.

Cephalosporin AgentGenerationRelative Hydrolysis Rate (this compound = 100)Key Stability Characteristics
This compound First100Highly susceptible to hydrolysis by a wide range of β-lactamases.
CefazolinFirstVariable, generally more stable than this compoundMore resistant to staphylococcal penicillinase than this compound.
CefuroximeSecondSignificantly lower than this compoundExhibits good stability against many common plasmid-mediated β-lactamases.
CefoxitinSecondHighly resistantNotably stable against a broad spectrum of β-lactamases, including AmpC.
CefotaximeThirdLow to very lowGenerally stable against common plasmid-mediated β-lactamases, but susceptible to extended-spectrum β-lactamases (ESBLs).
CeftazidimeThirdLow to very lowPossesses good stability against many β-lactamases, but is vulnerable to hydrolysis by ESBLs.
CefepimeFourthHighly resistantExhibits high stability against both plasmid- and chromosomally-mediated β-lactamases, including many ESBLs.
CeftarolineFifthHighly resistantStable against many β-lactamases, including penicillinase and some ESBLs.

Experimental Protocols

The assessment of β-lactamase stability is crucial in the preclinical evaluation of new antibiotic candidates. Below are detailed methodologies for two common experimental assays used to determine the susceptibility of cephalosporins to β-lactamase hydrolysis.

Spectrophotometric Assay

This method relies on monitoring the change in absorbance of a chromogenic cephalosporin substrate, such as nitrocefin, upon hydrolysis by a β-lactamase. The rate of color change is proportional to the rate of hydrolysis.

Objective: To quantitatively measure the rate of hydrolysis of a cephalosporin by a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme

  • Cephalosporin test agent

  • Nitrocefin (chromogenic substrate)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Spectrophotometer capable of reading in the visible range (e.g., 482-490 nm for nitrocefin)

  • 96-well microplate (optional, for high-throughput screening)

  • DMSO (for dissolving nitrocefin)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of nitrocefin (e.g., 1 mg/mL) in DMSO.

    • Dilute the nitrocefin stock solution in phosphate buffer to a working concentration (e.g., 0.1 mg/mL).

    • Prepare solutions of the test cephalosporin and the reference compound (this compound) at various concentrations in phosphate buffer.

    • Prepare a solution of the purified β-lactamase in phosphate buffer at a concentration that yields a measurable rate of hydrolysis.

  • Assay Setup:

    • In a cuvette or a well of a microplate, add the phosphate buffer.

    • Add the cephalosporin solution (test agent or reference).

    • Initiate the reaction by adding the β-lactamase solution.

  • Measurement:

    • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at the wavelength corresponding to the hydrolyzed substrate (e.g., 482 nm for nitrocefin) over time.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial rate of hydrolysis (V₀) from the linear portion of the absorbance versus time plot.

    • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the cephalosporin substrate.

    • The relative rate of hydrolysis can be calculated by comparing the rate of hydrolysis of the test agent to that of this compound under the same conditions.

Microbiological Assay (Chromogenic Disk Test)

This is a rapid, qualitative method to detect the production of β-lactamase by a bacterial strain. It utilizes a chromogenic cephalosporin-impregnated paper disk.

Objective: To qualitatively determine if a bacterial strain produces β-lactamase.

Materials:

  • Bacterial culture to be tested

  • Chromogenic cephalosporin disks (e.g., Cefinase™ disks containing nitrocefin)

  • Sterile loop or applicator stick

  • Sterile water or saline

  • Petri dish or microscope slide

Procedure:

  • Disk Rehydration:

    • Place a chromogenic disk on a clean microscope slide or in a sterile petri dish.

    • Moisten the disk with a single drop of sterile water or saline.

  • Inoculation:

    • Using a sterile loop, pick a well-isolated colony of the test bacterium from an agar plate.

    • Smear the colony onto the surface of the moistened disk.

  • Incubation and Observation:

    • Observe the disk for a color change at room temperature.

    • A positive result is indicated by a rapid color change (e.g., from yellow to red for nitrocefin) within a specified time (typically 5-10 minutes, though some organisms may take longer). A lack of color change indicates a negative result.

Visualizing the Mechanism and Workflow

To better understand the processes involved in β-lactamase stability assessment, the following diagrams, generated using Graphviz, illustrate the mechanism of action and a typical experimental workflow.

Beta_Lactamase_Mechanism cluster_Enzyme β-Lactamase Active Site Serine Serine Residue Acyl_Enzyme Acyl-Enzyme Intermediate (Covalent Complex) Serine->Acyl_Enzyme Forms Cephalosporin Cephalosporin (Active) Cephalosporin->Serine Nucleophilic Attack Water Water Molecule Acyl_Enzyme->Water Hydrolysis Regenerated_Enzyme Regenerated Enzyme Acyl_Enzyme->Regenerated_Enzyme Releases Hydrolyzed_Cephalosporin Hydrolyzed Cephalosporin (Inactive) Water->Hydrolyzed_Cephalosporin Releases

Caption: Mechanism of cephalosporin hydrolysis by a serine β-lactamase.

Experimental_Workflow Start Start: Prepare Reagents (Buffer, Substrate, Enzyme) Mix Mix Reagents in Cuvette/Microplate Well Start->Mix Measure Spectrophotometric Measurement (Absorbance vs. Time) Mix->Measure Analyze Data Analysis: Calculate Initial Rate (V₀) Measure->Analyze Compare Compare with Reference (this compound) Analyze->Compare End End: Determine Relative Stability Compare->End

Caption: General workflow for a spectrophotometric β-lactamase stability assay.

Conclusion

The assessment of β-lactamase stability is a cornerstone of modern antibiotic research. While this compound remains a historically significant antibiotic, its pronounced susceptibility to β-lactamase hydrolysis underscores the necessity for the development of newer, more stable agents. As demonstrated, later generations of cephalosporins exhibit markedly improved resistance to enzymatic inactivation, a feature that directly contributes to their broader spectrum of activity and clinical utility. The experimental protocols detailed in this guide provide a framework for the continued evaluation of novel cephalosporins, ensuring that future antibacterial therapies can effectively combat the ever-evolving landscape of bacterial resistance.

Validating the Mechanism of Cephaloridine Transport in Renal Proximal Tubules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transport mechanisms of Cephaloridine in the renal proximal tubules, with a focus on the roles of key transporters. Experimental data supporting the involvement of these transporters are presented, along with detailed methodologies for the key experiments cited. This information is intended to aid researchers in understanding the factors contributing to this compound's nephrotoxicity and to provide a framework for evaluating the renal transport of other xenobiotics.

Introduction: The Enigma of this compound Nephrotoxicity

This compound is a first-generation cephalosporin antibiotic known to cause dose-dependent nephrotoxicity, specifically targeting the proximal tubular epithelial cells.[1][2] This toxicity is directly linked to its accumulation within these cells, a process governed by specific transport proteins.[3][4] Understanding the mechanism of this compound transport is therefore crucial for elucidating the pathways of its toxicity and for the development of safer alternatives.

The primary hypothesis for this compound-induced nephrotoxicity involves its active uptake from the blood into the proximal tubule cells by basolateral transporters, followed by limited efflux into the tubular lumen, leading to high intracellular concentrations and subsequent cellular damage.[3][5] This guide will delve into the experimental evidence that validates the roles of the key transporters in this process.

Key Transporters in this compound Renal Handling

The renal transport of this compound is a multi-step process involving transporters on both the basolateral and apical membranes of the proximal tubule cells. The primary transporters implicated in this process are:

  • Organic Anion Transporters (OATs): Located on the basolateral membrane, OAT1 (SLC22A6) and OAT3 (SLC22A8) are responsible for the uptake of a wide range of organic anions from the blood into the proximal tubule cells.[5]

  • Peptide Transporters (PEPTs): Situated on the apical membrane, PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are involved in the reabsorption of di- and tripeptides from the glomerular filtrate. Some cephalosporins with peptide-like structures are substrates for these transporters.

The interplay between these transporters determines the net secretion or reabsorption of this compound and ultimately its intracellular concentration.

Comparative Analysis of Transporter Interaction

Experimental evidence, primarily from in vitro studies using cell lines stably expressing specific transporters, has allowed for the quantitative comparison of the interaction of this compound and other cephalosporins with these key renal transporters. Inhibition constants (Ki) are commonly used to assess the affinity of a compound for a transporter. A lower Ki value indicates a higher affinity.

Basolateral Uptake: OAT1 and OAT3

Studies have consistently shown that this compound is a substrate for both OAT1 and OAT3, with OAT1 playing a particularly significant role in its uptake.[6][7] The nephrotoxicity of this compound has been directly correlated with its transport by OAT1.[6]

Table 1: Comparative Inhibition of Human OAT1 by Various Cephalosporins

CephalosporinKi (μM) for hOAT1Reference
This compound 130 [8]
Cefazolin140[8]
Cefoperazone48[8]
Ceftriaxone110[8]
Cefotaxime480[8]
Cephalothin>1000[8]

Table 2: Comparative Inhibition of Human OAT3 by Various Cephalosporins

CephalosporinKi (μM) for hOAT3Reference
This compound >1000 [8]
Cefazolin>1000[8]
Cefoperazone830[8]
Ceftriaxone>1000[8]
Cefotaxime290[9]
Cephalothin120[8]

These data indicate that this compound has a significantly higher affinity for OAT1 compared to OAT3. This preferential uptake via OAT1 is a key factor in its selective accumulation in proximal tubule cells.[8] In contrast, some other cephalosporins, like cefotaxime and cephalothin, show a higher affinity for OAT3.[8][9]

Apical Efflux and Reabsorption: PEPTs

The role of apical transporters in this compound's disposition is less straightforward. While many amino-cephalosporins are substrates for PEPT1 and PEPT2, this compound's interaction with these transporters is weak.[10] This limited efflux contributes to its intracellular accumulation.

Table 3: Comparative Inhibition of rat PEPT2 by Various β-Lactam Antibiotics

β-Lactam AntibioticKi (μM) for rPEPT2Reference
Cefadroxil3 - 100[11]
Cefaclor3 - 100[11]
Cephalexin3 - 100[11]
Cephradine3 - 100[11]
This compound >5000 (very low or not measurable) [11]

The data clearly show that this compound has a very low affinity for PEPT2 compared to other cephalosporins like cefadroxil and cefaclor.[11] This poor interaction with the apical efflux transporter is a critical component of the mechanism leading to its high intracellular concentration and subsequent nephrotoxicity.

Signaling Pathways and Experimental Workflows

Cellular Transport and Toxicity Pathway of this compound

The following diagram illustrates the proposed mechanism of this compound transport in a renal proximal tubule cell and its link to cellular toxicity.

Cephaloridine_Transport_Toxicity cluster_blood Blood cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen Ceph_blood This compound OAT1_3 OAT1 OAT3 Ceph_blood->OAT1_3:f0 Uptake Ceph_intra High Intracellular This compound OAT1_3:f0->Ceph_intra Mitochondria Mitochondria Ceph_intra->Mitochondria Toxicity PEPTs PEPT1 PEPT2 Ceph_intra->PEPTs:f0 Limited Efflux ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generation Cell_damage Cellular Damage (Necrosis) ROS->Cell_damage Induces Ceph_lumen This compound PEPTs:f0->Ceph_lumen

Caption: this compound transport and toxicity pathway in renal proximal tubules.

Experimental Workflow for Validating Transporter-Mediated Uptake

The following diagram outlines a typical experimental workflow used to assess the role of a specific transporter in the uptake of a compound like this compound.

Transporter_Workflow start Start cell_culture Culture cell lines: - Transfected (e.g., HEK293-OAT1) - Control (mock-transfected) start->cell_culture uptake_assay Perform uptake assay with radiolabeled this compound cell_culture->uptake_assay inhibition_assay Conduct inhibition assay with known substrates/inhibitors (e.g., probenecid) cell_culture->inhibition_assay data_analysis Measure intracellular radioactivity and analyze data uptake_assay->data_analysis inhibition_assay->data_analysis conclusion Determine if transport is - Transporter-mediated - Saturable - Inhibitable data_analysis->conclusion end End conclusion->end

Caption: Workflow for in vitro validation of transporter-mediated drug uptake.

Experimental Protocols

In Vitro Uptake Assay in Transfected Cell Lines (e.g., HEK293-OAT1)

This protocol is a generalized procedure for assessing the uptake of a test compound by a specific transporter expressed in a mammalian cell line.

1. Cell Culture:

  • Maintain human embryonic kidney (HEK293) cells stably transfected with the transporter of interest (e.g., hOAT1) and mock-transfected control cells in appropriate culture medium (e.g., DMEM with 10% FBS and a selection antibiotic).
  • Seed cells onto poly-D-lysine-coated 24- or 48-well plates and grow to confluence.

2. Uptake Assay:

  • Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
  • Pre-incubate the cells in transport buffer for 10-15 minutes at 37°C.
  • Initiate the uptake by adding transport buffer containing the radiolabeled test compound (e.g., [14C]-Cephaloridine) at various concentrations.
  • Incubate for a specified time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.

3. Inhibition Assay:

  • To determine the inhibitory potential of other compounds, co-incubate the radiolabeled substrate with increasing concentrations of the test inhibitor.

4. Quantification and Data Analysis:

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
  • Measure the radioactivity in the cell lysates using a liquid scintillation counter.
  • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
  • Calculate the uptake rate and normalize to the protein concentration (e.g., in pmol/mg protein/min).
  • Subtract the uptake in mock-transfected cells from that in transporter-expressing cells to determine the transporter-specific uptake.
  • For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
  • For inhibition studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Isolated Perfused Renal Tubule Technique

This ex vivo technique allows for the direct study of transport processes in intact renal tubule segments.

1. Tubule Dissection:

  • Isolate a kidney from a suitable animal model (e.g., rabbit).
  • Cut thin coronal slices of the kidney and place them in a chilled dissection medium.
  • Under a stereomicroscope, manually dissect individual proximal tubule segments using fine forceps.

2. Tubule Perfusion:

  • Transfer the isolated tubule to a perfusion chamber on the stage of an inverted microscope.
  • Mount the tubule between two concentric glass pipettes. The larger holding pipette secures the tubule, while the smaller inner pipette is advanced into the tubule lumen for perfusion.
  • Perfuse the tubule lumen with a solution containing the test substance (e.g., radiolabeled this compound) at a controlled rate.
  • Bathe the outside of the tubule with a separate solution.

3. Sample Collection and Analysis:

  • Collect the fluid that exits the distal end of the tubule (the perfusate).
  • At the end of the experiment, collect the bathing medium and the tubule itself.
  • Analyze the concentrations of the test substance in the initial perfusion fluid, the collected perfusate, the bathing medium, and the tubule tissue to determine the rates of transport (secretion and/or reabsorption).

Conclusion

The evidence strongly supports a mechanism where the nephrotoxicity of this compound is initiated by its efficient uptake into renal proximal tubule cells from the blood, a process primarily mediated by the basolateral transporter OAT1.[6] Its subsequent accumulation is exacerbated by poor recognition and limited efflux by apical transporters such as PEPT2.[11] This comprehensive understanding, derived from comparative in vitro and ex vivo studies, provides a valuable framework for the preclinical assessment of renal drug transport and toxicity for new chemical entities. Researchers and drug development professionals can leverage these insights and methodologies to design safer and more effective therapeutic agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cephaloridine
Reactant of Route 2
Reactant of Route 2
Cephaloridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.